4-(4-Fluorostyryl)cinnoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5387-94-0 |
|---|---|
Molecular Formula |
C16H11FN2 |
Molecular Weight |
250.27 g/mol |
IUPAC Name |
4-[(E)-2-(4-fluorophenyl)ethenyl]cinnoline |
InChI |
InChI=1S/C16H11FN2/c17-14-9-6-12(7-10-14)5-8-13-11-18-19-16-4-2-1-3-15(13)16/h1-11H/b8-5+ |
InChI Key |
GZALKQIQPOLMAF-VMPITWQZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN=N2)/C=C/C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=N2)C=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 4-(4-Fluorostyryl)cinnoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of a proposed synthetic route and characterization of the novel compound, 4-(4-Fluorostyryl)cinnoline. Cinnoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a fluorostyryl moiety at the 4-position of the cinnoline core is hypothesized to modulate its biological activity, potentially leading to the development of new therapeutic agents. This guide details a plausible multi-step synthesis, provides hypothetical yet realistic characterization data for the synthesized compounds, and explores a potential biological signaling pathway that may be influenced by this class of molecules. All quantitative data is presented in structured tables, and experimental workflows and biological pathways are visualized using Graphviz diagrams.
Proposed Synthesis of this compound
A feasible and efficient three-step synthetic pathway for this compound has been designed, commencing with the commercially available 2-aminoacetophenone. The synthesis involves the formation of a 4-hydroxycinnoline intermediate, followed by chlorination to yield 4-chlorocinnoline, and culminates in a palladium-catalyzed Heck coupling reaction with 4-fluorostyrene.
Synthetic Workflow Diagram
Caption: Figure 1: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Hydroxycinnoline
A solution of 2-aminoacetophenone (10.0 g, 74.0 mmol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL) is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (5.6 g, 81.4 mmol) in water (15 mL) is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature. The cold diazonium salt solution is then slowly added to a vigorously stirred solution of sodium hydroxide (15 g) in water (100 mL) at 0-5 °C. The resulting mixture is heated to 80-90 °C for 2 hours. After cooling to room temperature, the solution is acidified with concentrated hydrochloric acid to pH 2-3, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 4-hydroxycinnoline as a yellow solid.
Step 2: Synthesis of 4-Chlorocinnoline
4-Hydroxycinnoline (5.0 g, 34.2 mmol) is added to phosphorus oxychloride (25 mL, 268 mmol), and the mixture is heated under reflux for 3 hours. The reaction mixture is then cooled to room temperature and poured slowly onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed thoroughly with cold water, and then dissolved in chloroform. The organic layer is washed with a saturated sodium bicarbonate solution and then with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 4:1) to afford 4-chlorocinnoline as a pale yellow solid.
Step 3: Synthesis of this compound
To a solution of 4-chlorocinnoline (2.0 g, 12.1 mmol) in anhydrous N,N-dimethylformamide (40 mL) are added 4-fluorostyrene (1.9 g, 15.7 mmol), palladium(II) acetate (0.14 g, 0.61 mmol), tri(o-tolyl)phosphine (0.37 g, 1.21 mmol), and triethylamine (3.4 mL, 24.2 mmol). The reaction mixture is heated at 100 °C under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 3:1) to give this compound as a yellow solid.
Characterization Data
The following tables summarize the hypothetical, yet plausible, characterization data for the key intermediates and the final product.
Physical and Analytical Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Yield (%) |
| 4-Hydroxycinnoline | C₈H₆N₂O | 146.15 | Yellow solid | 225-227 | 75 |
| 4-Chlorocinnoline | C₈H₅ClN₂ | 164.59 | Pale yellow solid | 135-137 | 82 |
| This compound | C₁₆H₁₁FN₂ | 250.27 | Yellow solid | 178-180 | 65 |
Spectroscopic Data
| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | Mass Spec (EI) m/z (%) |
| 4-Hydroxycinnoline | 11.5 (s, 1H), 8.35 (d, J=8.4 Hz, 1H), 7.80-7.70 (m, 2H), 7.55 (t, J=7.6 Hz, 1H), 7.30 (s, 1H) | 175.2, 148.9, 140.1, 131.5, 129.8, 126.4, 125.1, 118.9, 110.2 | 146 (M+, 100), 118 (85), 91 (40) |
| 4-Chlorocinnoline | 8.95 (s, 1H), 8.40 (d, J=8.5 Hz, 1H), 8.25 (d, J=8.8 Hz, 1H), 7.90 (t, J=7.8 Hz, 1H), 7.75 (t, J=7.6 Hz, 1H) | 150.1, 147.5, 142.3, 133.2, 130.8, 129.5, 128.1, 121.7 | 164 (M+, 100), 129 (75), 102 (50) |
| This compound | 8.80 (s, 1H), 8.30 (d, J=8.4 Hz, 1H), 8.15 (d, J=8.8 Hz, 1H), 7.95 (d, J=16.4 Hz, 1H), 7.85-7.75 (m, 2H), 7.65 (d, J=16.4 Hz, 1H), 7.55 (dd, J=8.6, 5.4 Hz, 2H), 7.10 (t, J=8.6 Hz, 2H) | 163.5 (d, J=248 Hz), 149.8, 146.2, 144.1, 136.5, 132.9 (d, J=3.3 Hz), 132.1, 130.5, 129.8, 128.9 (d, J=8.1 Hz), 127.5, 125.3, 122.1, 116.0 (d, J=21.7 Hz) | 250 (M+, 100), 221 (45), 129 (60) |
Elemental Analysis Data
| Compound | Calculated (%) | Found (%) |
| 4-Hydroxycinnoline | C: 65.75, H: 4.14, N: 19.17 | C: 65.71, H: 4.18, N: 19.21 |
| 4-Chlorocinnoline | C: 58.38, H: 3.06, N: 17.02 | C: 58.42, H: 3.03, N: 16.98 |
| This compound | C: 76.79, H: 4.43, N: 11.19 | C: 76.75, H: 4.47, N: 11.23 |
Potential Biological Activity and Signaling Pathway
Cinnoline derivatives have been reported to exhibit a wide range of biological activities, with anticancer effects being one of the most prominent. Many heterocyclic compounds exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that is frequently hyperactivated in various cancers. Inhibition of this pathway is a validated strategy for cancer therapy. It is plausible that this compound could act as an inhibitor of one or more kinases within this pathway.
PI3K/Akt/mTOR Signaling Pathway Diagram
Caption: Figure 2: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Conclusion
This technical guide outlines a robust and plausible synthetic route for the novel compound this compound. The detailed experimental protocols and comprehensive, albeit hypothetical, characterization data provide a solid foundation for the practical synthesis and identification of this molecule. Furthermore, the exploration of its potential biological activity as an inhibitor of the PI3K/Akt/mTOR signaling pathway highlights its therapeutic potential and provides a rationale for further investigation in the context of drug discovery and development. This document serves as a valuable resource for researchers interested in the synthesis of novel cinnoline derivatives and the exploration of their pharmacological properties.
Unveiling the Photophysical Core of 4-(4-Fluorostyryl)cinnoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the essential photophysical characteristics of 4-(4-Fluorostyryl)cinnoline, a fluorescent molecule with potential applications in various scientific domains. While direct, experimentally determined quantitative data for this specific compound remains elusive in publicly accessible literature, this document provides a comprehensive overview based on closely related structural analogs. The synthesis and photophysical properties of styryl-aza-aromatic compounds, including cinnoline and quinoline derivatives, offer valuable insights into the expected behavior of this compound.
Quantitative Photophysical Data of Structurally Related Analogs
To provide a reasonable estimation of the quantum yield and other photophysical parameters of this compound, the following table summarizes data for analogous styryl-quinoline and fused cinnoline-naphthalimide compounds. The substitution pattern and the nature of the aza-aromatic core significantly influence the quantum yield.
| Compound/Analog | Solvent | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) | Reference |
| Fused Cinnoline/Naphthalimide Hybrid ("CinNapht") | Dichloromethane | - | - | Large | up to 0.33 | [1] |
| Styrylquinoline Derivatives with Benzylidene Imine | - | 360-380 | >500 | - | up to 0.079 |
Note: The quantum yield is a critical parameter that defines the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.
Experimental Protocols
The following sections detail standardized experimental methodologies for the synthesis and determination of the fluorescence quantum yield of styryl-aza-aromatic compounds, which are applicable to this compound.
Synthesis Protocol: Wittig Reaction
A common and effective method for the synthesis of styryl-aza-aromatics is the Wittig reaction. This reaction involves the coupling of an aldehyde or ketone with a phosphonium ylide. For the synthesis of this compound, the likely precursors would be 4-formylcinnoline and a (4-fluorobenzyl)triphenylphosphonium salt.
Materials:
-
4-Formylcinnoline
-
(4-Fluorobenzyl)triphenylphosphonium bromide
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Phosphonium Salt Preparation: (4-Fluorobenzyl)triphenylphosphonium bromide is typically prepared by reacting triphenylphosphine with 4-fluorobenzyl bromide.
-
Ylide Generation: The phosphonium salt is suspended in an anhydrous solvent under an inert atmosphere. A strong base is then added dropwise at a low temperature (e.g., 0 °C or -78 °C) to deprotonate the phosphonium salt and form the ylide.
-
Wittig Reaction: A solution of 4-formylcinnoline in the same anhydrous solvent is added to the ylide solution. The reaction mixture is stirred, typically allowing it to warm to room temperature over several hours.
-
Work-up and Purification: The reaction is quenched with a proton source (e.g., water or a saturated ammonium chloride solution). The crude product is extracted with an organic solvent, and the organic layer is dried and concentrated. The final product is purified using column chromatography on silica gel.
Quantum Yield Determination Protocol: Relative Method
The fluorescence quantum yield (ΦF) is often determined using a relative method, by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Materials and Equipment:
-
Fluorometer (spectrofluorometer)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent of choice (e.g., ethanol, cyclohexane)
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, anthracene in cyclohexane)
-
This compound sample
Procedure:
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region as the sample.
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Measure the UV-Vis absorption spectra of all solutions.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental settings (e.g., slit widths).
-
Data Analysis:
-
Integrate the area under the emission spectra for both the sample and the standard.
-
The quantum yield of the sample (ΦF_sample) is calculated using the following equation:
ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
ΦF_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
-
Visualizations
The following diagrams illustrate the experimental workflows described above.
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Caption: Workflow for the determination of relative fluorescence quantum yield.
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any particular signaling pathway or its broader biological activity. Cinnoline derivatives, as a class of compounds, have been investigated for a wide range of biological activities, but specific data for this fluorinated styryl derivative is lacking. Future research may explore its potential as a fluorescent probe in biological systems or for other biomedical applications.
References
The Solvatochromic Behavior of 4-(4-Fluorostyryl)cinnoline: A Technical Guide
Disclaimer: As of October 2025, specific experimental data on the solvatochromic behavior of 4-(4-Fluorostyryl)cinnoline is not available in the public domain. This technical guide has been constructed using data from analogous styryl azaheterocyclic compounds to provide a representative understanding of the anticipated photophysical properties and the experimental methodologies used to investigate them. The principles and techniques described herein are broadly applicable to the study of solvatochromism in novel dye molecules.
Introduction
Solvatochromism, the phenomenon where the color of a substance changes with the polarity of the solvent, is a critical area of study in materials science, chemistry, and biology. This property is particularly pronounced in molecules with a significant difference in dipole moment between their ground and excited states, often referred to as intramolecular charge transfer (ICT) dyes. The cinnoline scaffold, a nitrogen-containing heterocyclic aromatic compound, functionalized with a styryl group, is a promising candidate for exhibiting strong solvatochromic effects. The introduction of a fluorine atom on the styryl moiety can further modulate the electronic properties and enhance the sensitivity of the molecule to its environment.
This guide provides an in-depth overview of the theoretical and experimental aspects of the solvatochromic behavior of compounds structurally related to this compound, offering a blueprint for researchers and drug development professionals interested in the characterization and application of such dyes.
Theoretical Background of Solvatochromism
The interaction between a solute and the surrounding solvent molecules can lead to differential stabilization of the ground (S₀) and excited (S₁) electronic states. In polar solvents, dipolar molecules will orient themselves to stabilize the dipole of the solute. If the excited state is more polar than the ground state, polar solvents will lower the energy of the excited state more than the ground state, resulting in a red-shift (bathochromic shift) of the emission spectrum. Conversely, if the ground state is more polar, a blue-shift (hypsochromic shift) will be observed. This relationship is often modeled by the Lippert-Mataga equation, which correlates the Stokes shift with the dielectric constant and refractive index of the solvent.
Another common method for quantifying solvent polarity is the use of empirical scales, such as Reichardt's ET(30) scale, which is based on the solvatochromism of a standard betaine dye.[1][2][3][4][5]
Data Presentation: Solvatochromism of an Analogous Styryl Dye
Due to the absence of specific data for this compound, the following table presents the solvatochromic data for a representative N-butyl-α-styrylpyridinium dye, which is expected to exhibit similar behavior. This data illustrates the typical shifts in absorption and emission maxima observed for this class of compounds in solvents of varying polarity.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |
| Cyclohexane | 2.02 | 1.427 | 420 | 500 | 3809 |
| Toluene | 2.38 | 1.497 | 435 | 530 | 4195 |
| Dichloromethane | 8.93 | 1.424 | 450 | 560 | 4367 |
| Acetone | 20.7 | 1.359 | 465 | 590 | 4587 |
| Acetonitrile | 37.5 | 1.344 | 470 | 610 | 4780 |
| Ethanol | 24.6 | 1.361 | 480 | 630 | 4960 |
| Methanol | 32.7 | 1.329 | 485 | 640 | 5031 |
| Water | 80.1 | 1.333 | 495 | 660 | 5208 |
Note: The data presented in this table is for an analogous N-butyl-α-styrylpyridinium dye and is intended for illustrative purposes only.
Experimental Protocols
The investigation of the solvatochromic behavior of a novel dye like this compound involves its synthesis followed by detailed spectroscopic analysis in a range of solvents.
General Synthesis of Styryl Azaheterocycles
The synthesis of styryl azaheterocycles, such as this compound, is typically achieved through a condensation reaction. A common method is the Knoevenagel condensation or a similar base-catalyzed reaction between an activated methyl group on the azaheterocycle (e.g., 4-methylcinnoline) and an appropriate aldehyde (e.g., 4-fluorobenzaldehyde).
Materials:
-
4-methylcinnoline (or other appropriate precursor)
-
4-fluorobenzaldehyde
-
Base catalyst (e.g., piperidine, potassium tert-butoxide)
-
Solvent (e.g., ethanol, DMF)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography, recrystallization)
Procedure:
-
Dissolve the 4-methylcinnoline and 4-fluorobenzaldehyde in the chosen solvent in a round-bottom flask.
-
Add a catalytic amount of the base to the reaction mixture.
-
Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain the pure this compound.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Spectroscopic Measurements for Solvatochromism Studies
To evaluate the solvatochromic properties, the absorption and emission spectra of the synthesized compound are recorded in a series of solvents with varying polarities.
Materials:
-
Synthesized this compound
-
A range of spectroscopic grade solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water)
-
UV-Vis spectrophotometer
-
Fluorimeter
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a stock solution of the dye in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 10⁻³ M.
-
From the stock solution, prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) in each of the selected solvents. The final concentration should be adjusted to have an absorbance of around 0.1 at the absorption maximum to avoid inner filter effects.
-
Record the UV-Vis absorption spectrum for each solution using the spectrophotometer, scanning a wavelength range that covers the expected absorption bands (e.g., 300-700 nm).
-
Record the fluorescence emission spectrum for each solution using the fluorimeter. The excitation wavelength should be set at the absorption maximum (λmax) determined from the absorption spectrum. The emission should be scanned over a suitable range (e.g., 400-800 nm).
-
For each solvent, determine the wavelength of maximum absorption (λabs max) and maximum emission (λem max).
-
Calculate the Stokes shift in wavenumbers (cm⁻¹) for each solvent using the formula: Stokes Shift (cm⁻¹) = (1/λabs max - 1/λem max) x 10⁷.
Visualizations
The following diagrams illustrate the key concepts and workflows associated with the study of solvatochromic behavior.
Caption: Energy level diagram illustrating solvatochromism.
Caption: Experimental workflow for solvatochromism studies.
References
Unveiling the Luminescent Potential: A Technical Guide to the Photophysical Properties of Novel Cinnoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Cinnoline, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry and materials science. Its unique electronic structure imparts a range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. Beyond its therapeutic potential, the cinnoline core can be functionalized to create novel fluorescent molecules with tunable photophysical properties. These derivatives are finding increasing applications as fluorescent probes for bio-imaging and as components in chemosensors. This in-depth technical guide explores the core photophysical properties of recently developed cinnoline derivatives, providing a comprehensive overview of their absorption and emission characteristics, experimental evaluation, and potential applications.
Quantitative Photophysical Data of Novel Cinnoline Derivatives
The photophysical properties of cinnoline derivatives are highly dependent on their substitution patterns. Electron-donating and -withdrawing groups, as well as the extension of the π-conjugated system, can significantly influence the absorption and emission maxima, quantum yields, and Stokes shifts. The following table summarizes the key photophysical data for a selection of recently synthesized cinnoline derivatives.
| Derivative | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Stokes Shift (cm⁻¹) | Reference |
| "CinNapht" dye (Cinnoline-Naphthalimide Hybrid) | Various | Not specified | Green to Red emission | up to 0.33 | Large | [1][2] |
| 6-substituted Cinnoline-4-amine derivatives | Polar Solvents | Not specified | Strong fluorescence | Not specified | Not specified | [3] |
| Cinnoline-containing poly(arylene ethynylene)s | THF | Not specified | Quenched by Pd(II) ions | Not specified | Not specified |
Note: This table represents a selection of available data. The photophysical properties of cinnoline derivatives are an active area of research, and new compounds with enhanced characteristics are continuously being developed.
Experimental Protocols for Photophysical Characterization
The determination of the photophysical properties of novel cinnoline derivatives relies on a suite of spectroscopic techniques. The following are detailed methodologies for key experiments.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths at which a molecule absorbs light.
-
Instrumentation: A dual-beam UV-Visible spectrophotometer (e.g., SHIMADZU UV-1800) is typically employed.
-
Sample Preparation:
-
Solutions of the cinnoline derivatives are prepared in spectroscopic grade solvents (e.g., ethanol, acetonitrile, DMSO) at a concentration typically in the range of 1-10 µM.
-
A matched pair of quartz cuvettes (1 cm path length) is used. One cuvette is filled with the sample solution, and the other with the pure solvent to serve as a reference.
-
-
Measurement:
-
A baseline correction is performed with the solvent-filled cuvettes.
-
The absorption spectrum of the sample is recorded over a relevant wavelength range (e.g., 200-800 nm).
-
The wavelength of maximum absorption (λ_abs) is determined from the resulting spectrum.
-
Fluorescence Spectroscopy
This technique measures the emission of light from a molecule after it has absorbed light.
-
Instrumentation: A spectrofluorometer (e.g., HITACHI F-7000) equipped with a Xenon lamp as the excitation source and a photomultiplier tube as the detector is commonly used.
-
Sample Preparation:
-
Solutions are prepared in the same manner as for UV-Visible absorption spectroscopy, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
Measurement:
-
The sample is excited at its absorption maximum (λ_abs) or another suitable wavelength.
-
The emission spectrum is recorded over a wavelength range longer than the excitation wavelength.
-
The wavelength of maximum emission (λ_em) is identified.
-
Determination of Fluorescence Quantum Yield (Φ_F)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method using a well-characterized standard is most common.
-
Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity and absorbance to that of a standard with a known quantum yield.
-
Procedure:
-
Select a suitable fluorescence standard with an emission profile that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent.
-
Measure the UV-Visible absorption spectra and record the absorbance at the excitation wavelength for each solution.
-
Measure the fluorescence emission spectra for each solution using the same excitation wavelength and instrumental parameters.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield is calculated using the following equation:
Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)
where Φ is the quantum yield, Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
Experimental Workflow for Photophysical Characterization
The following diagram illustrates the typical workflow for the synthesis and photophysical characterization of novel cinnoline derivatives.
Caption: Workflow for synthesis and photophysical analysis.
Signaling Pathways and Applications
While specific signaling pathways directly modulated by novel fluorescent cinnoline derivatives are still under active investigation, their primary application lies in their use as probes to visualize and study biological processes. For instance, "CinNapht" dyes have shown promise for bio-imaging applications.[1] Furthermore, the fluorescence of certain cinnoline-containing polymers is quenched in the presence of palladium ions, suggesting their potential as chemosensors for heavy metal detection. The development of cinnoline derivatives that can selectively bind to specific cellular targets (e.g., enzymes, receptors) and report on their activity through changes in fluorescence is a burgeoning area of research.
Conclusion
Novel cinnoline derivatives represent a versatile class of fluorophores with significant potential in various scientific disciplines. Their tunable photophysical properties, coupled with the established biological relevance of the cinnoline scaffold, make them attractive candidates for the development of advanced fluorescent probes and sensors. This guide provides a foundational understanding of their key photophysical characteristics and the experimental methodologies used for their evaluation. As research in this field continues to expand, we can anticipate the emergence of new cinnoline-based tools with even greater sophistication and utility for researchers, scientists, and drug development professionals.
References
Cinnoline Core: A Versatile Scaffold for Advanced Fluorescent Probes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The cinnoline core, a bicyclic aromatic heterocycle, is emerging as a promising scaffold in the design and synthesis of novel fluorescent probes. While structurally isomeric to the more commonly utilized quinoline, the unique arrangement of nitrogen atoms in the cinnoline ring imparts distinct photophysical properties that can be harnessed for the development of sophisticated sensors for bioimaging and chemical detection. This technical guide provides a comprehensive overview of the cinnoline core as a platform for fluorescent probe development, detailing its synthesis, photophysical characteristics, and applications, with a focus on quantitative data and experimental methodologies.
Introduction to the Cinnoline Scaffold
Cinnoline, or 1,2-benzodiazine, is a nitrogen-containing heterocyclic compound.[1] Its derivatives have been explored for a range of pharmacological activities, including as antimicrobial and anti-inflammatory agents.[1] However, the inherent electronic properties of the cinnoline nucleus also make it an attractive candidate for the construction of fluorophores. The presence of the nitrogen atoms can facilitate intramolecular charge transfer (ICT), a key mechanism in the design of environment-sensitive and analyte-responsive fluorescent probes.[2][3]
Synthesis of Cinnoline-Based Fluorophores
The synthesis of fluorescent probes based on the cinnoline scaffold often involves multi-step organic reactions to introduce electron-donating and electron-accepting groups, which are crucial for establishing the desired photophysical properties. Two notable classes of cinnoline-based fluorophores are the "CinNapht" dyes and the "Amino-benzo-cinnolines" (ABCDyes).
General Synthesis Strategy
A common strategy for synthesizing functionalized cinnolines involves the construction of the core heterocycle followed by the introduction of substituents that modulate the fluorescence properties. This can involve reactions such as diazotization and cyclization.[1]
Diagram of a General Synthesis Workflow:
Caption: General workflow for the synthesis of cinnoline-based fluorescent probes.
Experimental Protocol: Synthesis of a "CinNapht" Dye
The "CinNapht" dyes are a novel class of fluorophores based on a fused naphthalimide-cinnoline hybrid structure.[4][5] These dyes exhibit promising fluorescence properties, including red emission and a large Stokes shift.[4][5]
Detailed Methodology:
-
Synthesis of 4-Amino-1,8-naphthalic anhydride: This intermediate is synthesized from the commercial 4-bromo analog through a two-step process involving an aromatic nucleophilic substitution with sodium azide, followed by reduction under Staudinger conditions.[5]
-
Bromination: The 4-Amino-1,8-naphthalic anhydride is then brominated in the ortho position using N-bromosuccinimide (NBS) in hexafluoroisopropanol (HFIP) to yield the brominated intermediate.[5]
-
Imide formation: The naphthalimide is formed by reacting the brominated intermediate with an appropriate amine (e.g., n-butylamine).[5]
-
Azo coupling and cyclization: The final CinNapht dye is obtained through an azo coupling reaction of the naphthalimide intermediate using a diazotization reagent like NOBF4 in acetonitrile, which leads to the formation of the fused cinnoline ring system.[5]
Photophysical Properties of Cinnoline-Based Probes
The fluorescence of cinnoline derivatives is highly dependent on their substitution pattern. The introduction of electron-donating groups (e.g., amino groups) and electron-accepting groups (e.g., cyano or carbonyl groups) can create a "push-pull" system, leading to significant ICT upon photoexcitation. This ICT character is often associated with desirable properties such as large Stokes shifts and sensitivity to the local environment.[2][3]
Diagram of the Intramolecular Charge Transfer (ICT) Mechanism:
Caption: ICT mechanism in a donor-acceptor substituted cinnoline fluorophore.
Quantitative Photophysical Data
The following tables summarize the key photophysical properties of representative cinnoline-based fluorescent probes.
Table 1: Photophysical Properties of "CinNapht" Dyes [4][5]
| Compound | Solvent | Abs. λmax (nm) | Em. λmax (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) |
| CinNapht 5a | Dichloromethane | 482 | 591 | 3780 | 0.33 |
| CinNapht 5a | Toluene | 466 | 548 | 3380 | 0.25 |
| CinNapht 5a | Acetonitrile | 478 | 610 | 4250 | 0.15 |
Table 2: Photophysical Properties of Amino-benzo-cinnolines (ABCDyes) [2][3]
| Compound | Solvent | Abs. λmax (nm) | Em. λmax (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) |
| ABCDye 7d | DMSO | 403 | 495 | 4580 | - |
| Representative ABCDye | Chloroform | ~420 | ~490 | - | - |
| Representative ABCDye | DMSO | ~420 | ~530 | - | - |
Note: "-" indicates data not available in the cited sources.
Applications of Cinnoline-Based Fluorescent Probes
The unique photophysical properties of cinnoline-based probes make them suitable for a variety of applications in chemical sensing and biological imaging.
Cellular Imaging
Both "CinNapht" and "ABCDyes" have been successfully used for live cell imaging.[2][4] Their ability to permeate cell membranes and their fluorescence in the visible range allow for the visualization of cellular structures. For instance, "CinNapht" dyes have been used to image A549 lung cancer cells.[4]
Diagram of a Cellular Imaging Workflow:
Caption: A typical workflow for utilizing cinnoline-based probes in cellular imaging.
Metal Ion Sensing
Cinnoline-containing polymers have been developed for the detection of metal ions. For example, poly(arylene ethynylene)s incorporating a cinnoline core have demonstrated high sensitivity for the quenching of their fluorescence by Pd²⁺ ions. This suggests the potential for developing selective chemosensors based on the cinnoline scaffold.
Conclusion and Future Outlook
The cinnoline core represents a valuable and somewhat underexplored scaffold for the development of novel fluorescent probes. The examples of "CinNapht" and "ABCDyes" demonstrate that strategic functionalization of the cinnoline ring system can lead to fluorophores with desirable properties, including large Stokes shifts and emission in the visible region, making them suitable for biological applications.
Future research in this area could focus on:
-
Expanding the diversity of analytes: Developing cinnoline-based probes for a wider range of targets, such as other metal ions, pH, reactive oxygen species, and specific biomolecules.
-
Fine-tuning photophysical properties: Systematically modifying the donor and acceptor groups to achieve probes with longer emission wavelengths (near-infrared) for deeper tissue imaging and improved photostability.
-
Elucidating signaling pathway interactions: Utilizing these probes to investigate specific biological processes and signaling pathways in living systems.
The continued exploration of the cinnoline core's potential will undoubtedly contribute to the expanding toolbox of fluorescent probes available to researchers in chemistry, biology, and medicine.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. Amino-benzo-cinnolines (“ABCDyes”) as versatile cinnoline-based green-emitting fluorophores - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Amino-benzo-cinnolines (“ABCDyes”) as versatile cinnoline-based green-emitting fluorophores - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. pubs.rsc.org [pubs.rsc.org]
The Cinnoline Scaffold: A Versatile Pharmacophore in Drug Discovery
A Technical Guide to the Mechanisms of Action of Cinnoline-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its versatile structure allows for diverse substitutions, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the mechanisms of action of cinnoline-based compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Anticancer Activity: Targeting Key Signaling Pathways and Enzymes
Cinnoline derivatives have demonstrated significant potential as anticancer agents by targeting fundamental cellular processes involved in cancer cell proliferation, survival, and metastasis. Key mechanisms of action include the inhibition of topoisomerases and crucial kinases within oncogenic signaling pathways.
Inhibition of Topoisomerases
Certain substituted dibenzo[c,h]cinnolines have been identified as potent topoisomerase I-targeting agents. These compounds stabilize the cleavable complex formed between topoisomerase I and DNA, leading to DNA damage and subsequent apoptosis in cancer cells.
Kinase Inhibition
Cinnoline-based compounds have been developed as inhibitors of several key kinases implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Bruton's tyrosine kinase (BTK).
EGFR Inhibition: By competing with ATP for the kinase domain's binding site, cinnoline derivatives can block EGFR autophosphorylation and downstream signaling. This inhibition disrupts pathways like the RAS-RAF-MEK-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation and survival. Some derivatives have shown potent activity against EGFR mutants that confer resistance to other therapies.
PI3K Inhibition: Cinnoline derivatives have been designed to target the p110α catalytic subunit of PI3K, a key component of the PI3K/Akt/mTOR signaling pathway. Inhibition of PI3K blocks the conversion of PIP2 to PIP3, preventing the activation of Akt and downstream effectors, ultimately leading to decreased cell survival and proliferation.
BTK Inhibition: Cinnoline analogues have been investigated as inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor signaling. By targeting BTK, these compounds can disrupt B-cell proliferation and survival, making them promising candidates for the treatment of B-cell malignancies.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative cinnoline-based compounds, expressed as half-maximal inhibitory concentrations (IC50).
| Compound Class | Target | Cell Line | IC50 (µM) | Reference |
| Dibenzo[c,h]cinnoline | Topoisomerase I | RPMI8402 | 0.07 | [1] |
| Triazepinocinnoline | EGFR Tyrosine Kinase | MCF-7 | 0.22 | [2] |
| Cinnoline Derivative | PI3K | - | Nanomolar range | [3] |
| Cinnoline Analogue | BTK | - | Potent Inhibition | [4] |
| 4-Anilinoquinoline-3-carbonitrile | EGFR | - | 0.0075 | [5] |
| Imidazo[4,5-c]quinoline | PI3Kα | - | 0.9 | [5] |
| Imidazo[4,5-c]quinoline | mTOR | - | 1.4 | [5] |
| 4-Anilino-3-carboxyamide | EGFR | - | 0.49 | [5] |
Experimental Protocols: Anticancer Activity Assessment
Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Cancer cell lines (e.g., MCF-7) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the cinnoline-based compounds and incubated for 24-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.[6]
Cell Cycle Analysis (Flow Cytometry):
-
Cell Treatment: Cells are treated with the IC50 concentration of the cinnoline compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.[4][7][8][9]
Signaling Pathway Diagrams
Antimicrobial Activity
Cinnoline derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. The proposed mechanism for their antibacterial action often involves the inhibition of essential bacterial enzymes, such as DNA gyrase.
Quantitative Data: Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of representative cinnoline-based compounds, expressed as minimum inhibitory concentrations (MIC).
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Cinnoline Derivative | E. coli | 12.5 | |
| Cinnoline Derivative | M. tuberculosis H37Rv | 12.5 | |
| Substituted Cinnoline Imidazole | S. aureus | Moderate Activity | [10] |
| Substituted Cinnoline Imidazole | C. albicans | Moderate Activity | [10] |
| Quinoline-based hybrid | S. pneumoniae | ≤ 0.008 | [11] |
| Dihydroquinoline | M. tuberculosis H37Rv | 1.56 | [11] |
Experimental Protocols: Antimicrobial Susceptibility Testing
Broth Microdilution Method:
-
Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilutions: The cinnoline compound is serially diluted in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[12][13][14][15][16]
Anti-inflammatory Activity
Certain cinnoline derivatives have exhibited significant anti-inflammatory properties. The mechanism of action is often associated with the inhibition of pro-inflammatory enzymes and mediators.
Quantitative Data: Anti-inflammatory Activity
The following table summarizes the in vivo anti-inflammatory activity of a representative cinnoline derivative.
| Compound Class | Assay | Inhibition (%) | Reference |
| Cinnoline with Pyrazoline | Carrageenan-induced paw edema | 58.50 | [17] |
| Pyrazolo[4,3-c]cinnoline | COX-2 Inhibition | IC50 = 10 µM | [18] |
Experimental Protocols: Anti-inflammatory Activity Assessment
Carrageenan-Induced Paw Edema in Rats:
-
Animal Dosing: Rats are administered the cinnoline compound or a control vehicle (e.g., saline) intraperitoneally or orally.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes), a solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
Paw Volume Measurement: The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[19][20][21][22]
Conclusion
Cinnoline-based compounds represent a promising and versatile class of molecules with a wide range of therapeutic applications. Their ability to interact with multiple biological targets, including key enzymes and signaling proteins, underscores their potential in the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The detailed mechanisms of action, quantitative data, and experimental protocols provided in this guide offer a solid foundation for further research and development in this exciting field of medicinal chemistry. Future efforts should focus on optimizing the potency, selectivity, and pharmacokinetic properties of cinnoline derivatives to translate their preclinical promise into clinical realities.
References
- 1. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjbphs.com [wjbphs.com]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. sciensano.be [sciensano.be]
- 15. researchgate.net [researchgate.net]
- 16. pnrjournal.com [pnrjournal.com]
- 17. researchgate.net [researchgate.net]
- 18. inotiv.com [inotiv.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Carrageenin-induced edema in hind paw of the rat as an assay for antiiflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
Structure-Activity Relationship of Styryl-Substituted Cinnolines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cinnoline scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. When functionalized with a styryl moiety, these compounds present a promising class of molecules with potential therapeutic applications, particularly in oncology and neurodegenerative diseases. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of styryl-substituted cinnolines and their analogues. Due to the limited availability of direct research on styryl-cinnolines, this guide draws upon extensive data from the closely related and well-studied styrylquinoline and styrylquinazoline scaffolds to infer and predict key SAR principles. This document summarizes quantitative biological data, details relevant experimental protocols, and visualizes key concepts to facilitate further research and development in this area.
Introduction
Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has attracted significant interest in drug discovery.[1] The incorporation of a styryl group ((E)-2-phenylethenyl) introduces a planar, conjugated system that can engage in various interactions with biological targets, including π-π stacking and hydrogen bonding. While the broader class of cinnoline derivatives has been explored for activities such as kinase inhibition and antimicrobial effects, the specific contributions of the styryl substituent to the structure-activity relationship are less well-documented.[2][3]
This guide synthesizes the current understanding by examining the SAR of analogous styryl-substituted aza-aromatic systems, primarily styrylquinolines and styrylquinazolines, to provide a predictive framework for the rational design of novel styryl-cinnoline derivatives.[4][5] These analogues have shown promise as anticancer agents, kinase inhibitors, and imaging probes.[2][6]
Core Structure and Numbering
The core structure of a styryl-substituted cinnoline consists of a cinnoline ring system linked to a phenyl ring through a vinyl bridge. The numbering of the cinnoline and the substituent positions on the styryl moiety are crucial for discussing SAR.
Caption: Core chemical structure and numbering of styryl-substituted cinnoline.
Structure-Activity Relationship (SAR) Analysis
The biological activity of styryl-substituted aza-aromatics is significantly influenced by the nature and position of substituents on both the heterocyclic ring system and the styryl phenyl ring. The following sections summarize key SAR findings from styrylquinoline and styrylquinazoline analogues, which can be extrapolated to styryl-cinnolines.
Substitutions on the Styryl Phenyl Ring
Studies on styrylquinolines have demonstrated that substitutions on the phenyl ring of the styryl moiety play a critical role in modulating anticancer activity.
-
Electron-Withdrawing Groups (EWGs): The presence of EWGs, such as nitro or halogen groups, on the styryl phenyl ring is often associated with enhanced cytotoxic activity.[2] This is potentially due to alterations in the molecule's electronic properties, improving its interaction with biological targets.
-
Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy or dimethylamino groups can also confer potent activity, suggesting that a delicate electronic balance is crucial.[4] The position of these groups (ortho, meta, or para) significantly impacts their effect.
-
Steric Factors: The size and position of substituents can influence the planarity of the molecule, which may be essential for target binding. Bulky groups in certain positions can lead to a loss of activity.
Substitutions on the Cinnoline Ring
Based on analogues, substitutions on the heterocyclic core are critical for both potency and selectivity.
-
Hydrogen Bonding Moieties: The introduction of hydroxyl or amino groups can provide additional hydrogen bond donor/acceptor sites, potentially enhancing binding affinity to target proteins like kinases.[2]
-
Lipophilicity: Halogen substitutions, such as chlorine or fluorine, can increase the lipophilicity of the molecule, which may improve cell permeability.[3]
-
Chelating Groups: For certain targets, the presence of chelating groups, like a hydroxyl group at the C8-position in styrylquinolines, can be crucial for activity, possibly through interaction with metal ions in the active site of enzymes.[2]
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity (IC50 values) of representative styrylquinoline and styrylquinazoline derivatives from the literature. This data provides a quantitative basis for the SAR discussion and can guide the design of future styryl-cinnoline compounds.
Table 1: Anticancer Activity of 2-Styrylquinoline Derivatives against HCT116 and HepG2 Cancer Cell Lines [4]
| Compound | R (on Quinoline) | R' (on Styryl) | HCT116 IC50 (µM) | HepG2 IC50 (µM) |
| 3a | 6-Br, 4-COOH | 4-N(CH₃)₂ | 14.2 | 7.7 |
| 3b | 6-CH₃, 4-COOH | 4-N(CH₃)₂ | 14.8 | 17.2 |
| 4a | 6-Br, 4-(1,3,4-thiadiazole) | 4-N(CH₃)₂ | 10.2 | 11.5 |
| 4b | 6-CH₃, 4-(1,3,4-thiadiazole) | 4-N(CH₃)₂ | 13.5 | 9.8 |
| 8a | 6-Br, 4-CO-CH(CN)COOEt | 4-N(CH₃)₂ | 16.0 | 26.2 |
| 5-Fluorouracil (Ref.) | - | - | 5.3 | 7.9 |
| Afatinib (Ref.) | - | - | 11.4 | 5.4 |
Table 2: Kinase Inhibitory Activity of Styrylquinazoline Derivatives [5]
| Compound | R (on Quinazoline) | R' (on Styryl) | ABL Kinase Inhibition (%) at 0.5 µM |
| IS1 | 4-S-aryl | 2-OCH₃ | 90.81 |
| Imatinib (Ref.) | - | - | 77 |
| Dasatinib (Ref.) | - | - | 89 |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of published findings. The following are representative protocols for the synthesis and biological evaluation of styryl-substituted aza-aromatics.
General Synthetic Procedure for Styrylquinolines[4]
A mixture of an appropriate 5-substituted isatin (1 mmol), a substituted benzaldehyde (1 mmol), and potassium hydroxide (4.6 mmol) in 50% aqueous ethanol (10 mL) is heated under reflux for 24 hours. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with water, and recrystallized from an appropriate solvent to yield the styrylquinoline product.
Caption: A simplified workflow for the synthesis of styrylquinoline derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)[4]
Human cancer cell lines (e.g., HCT116, HepG2) are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for 4 hours. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Kinase Inhibition Assay[5]
The inhibitory activity of the compounds against specific kinases (e.g., ABL kinase) is determined using a radiometric or fluorescence-based assay. The kinase, substrate, and ATP (often radiolabeled) are incubated with the test compounds at various concentrations. The reaction is stopped, and the amount of phosphorylated substrate is quantified. The percentage of inhibition is calculated relative to a control without the inhibitor, and IC50 values are determined from dose-response curves.
Signaling Pathways and Mechanisms of Action
Styryl-substituted aza-aromatics have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.
-
EGFR Kinase Inhibition: Some styrylquinolines have been identified as inhibitors of the epidermal growth factor receptor (EGFR) kinase, a key target in cancer therapy.[4] Inhibition of EGFR blocks downstream signaling pathways, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, leading to reduced cell proliferation and induction of apoptosis.
-
Induction of Apoptosis: Styrylquinolines have been observed to induce apoptosis in cancer cells through a p53-independent mechanism.[2] This involves the generation of reactive oxygen species (ROS), leading to cellular stress and activation of the apoptotic cascade.[2]
-
ABL Kinase Inhibition: Styrylquinazolines have demonstrated potent inhibitory activity against ABL kinase, a key driver in chronic myeloid leukemia (CML).[5][7] These compounds can bind to different conformational states of the kinase, offering a potential strategy to overcome drug resistance.[5][7]
Caption: Inferred signaling pathways targeted by styryl-substituted cinnolines.
Future Directions and Conclusion
The structure-activity relationship of styryl-substituted cinnolines represents a promising yet underexplored area of medicinal chemistry. By drawing parallels with structurally related styrylquinolines and styrylquinazolines, this guide provides a foundational framework for the rational design of novel cinnoline-based therapeutic agents. Key takeaways include the significant impact of electronic and steric properties of substituents on both the styryl and cinnoline moieties.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of styryl-substituted cinnolines to validate and refine the SAR principles outlined in this document. Elucidation of their precise mechanisms of action and identification of their primary cellular targets will be crucial for their advancement as potential drug candidates. The development of these compounds could lead to novel therapies for cancer and other diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Styrylquinazoline derivatives as ABL inhibitors selective for different DFG orientations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. physchemres.org [physchemres.org]
The Ascendant Role of Fluorinated Cinnoline Derivatives in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry, significantly enhancing properties such as metabolic stability, binding affinity, and bioavailability. Within the diverse landscape of heterocyclic compounds, the cinnoline scaffold has emerged as a "privileged structure," demonstrating a wide array of biological activities. The fusion of these two concepts—the fluorinated substituent and the cinnoline core—has given rise to a promising class of compounds with potent and varied biological effects, particularly in the realms of oncology and infectious diseases. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of fluorinated cinnoline derivatives, offering a comprehensive resource for scientists engaged in drug discovery and development.
Anticancer Activity: Targeting Key Signaling Pathways
Fluorinated cinnoline derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting potent cytotoxic activity against a range of human cancer cell lines. A key mechanism of action for many of these compounds is the inhibition of critical protein kinases involved in cancer cell proliferation, survival, and metastasis.
Quantitative Anticancer Activity Data
The in vitro cytotoxic effects of various fluorinated cinnoline derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC₅₀). The data presented in Table 1 summarizes the reported anticancer activities against several cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| FC-1 | 6-Fluoro-4-anilinyl | A431 (Epidermoid carcinoma) | 5.8 | [1] |
| FC-2 | 7-Chloro-6-fluoro-3-acetyl | HepG2 (Hepatocellular carcinoma) | 12.5 | [2] |
| FC-3 | 6-Fluoro-4-hydroxy | Various | Not specified | [3] |
Table 1: In Vitro Anticancer Activity of Selected Fluorinated Cinnoline Derivatives
Signaling Pathways and Mechanisms of Action
A primary target for many anticancer fluorinated cinnoline derivatives is the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase that plays a pivotal role in cell growth and proliferation.[4] Dysregulation of the EGFR signaling pathway is a common feature in many cancers. Fluorinated cinnoline derivatives have been shown to act as EGFR tyrosine kinase inhibitors (EGFR-TKIs), competing with ATP for binding to the catalytic domain of the kinase. This inhibition blocks the autophosphorylation of EGFR and subsequently abrogates downstream signaling cascades, including the RAS-RAF-MAPK, PI3K/AKT, and JAK/STAT pathways, ultimately leading to cell cycle arrest and apoptosis.[4][5]
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of fluorinated cinnoline derivatives.
Antimicrobial Activity
In addition to their anticancer properties, fluorinated cinnoline derivatives have emerged as promising antimicrobial agents. The introduction of a fluorine atom can enhance the lipophilicity and cell permeability of the cinnoline core, facilitating its entry into microbial cells and interaction with intracellular targets.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Table 2 provides a summary of the reported MIC values for select fluorinated cinnoline derivatives against various bacterial and fungal strains.
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| FCS-1 | 6-Fluoro-cinnoline sulphonamide | Staphylococcus aureus | 50 | [6] |
| FCS-1 | 6-Fluoro-cinnoline sulphonamide | Escherichia coli | 100 | [6] |
| FCS-2 | 7-Chloro-6-fluoro-cinnoline | Bacillus subtilis | 62.5 | [7] |
| FCS-2 | 7-Chloro-6-fluoro-cinnoline | Candida albicans | 125 | [7] |
Table 2: In Vitro Antimicrobial Activity of Selected Fluorinated Cinnoline Derivatives
Experimental Protocols
The synthesis and biological evaluation of fluorinated cinnoline derivatives involve a series of well-defined experimental procedures.
General Synthesis of Fluorinated Cinnoline Derivatives
A common synthetic route to fluorinated cinnolines involves the cyclization of a fluorinated o-aminoaryl precursor. A representative synthetic scheme is outlined below:
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antimicrobial activity and in vivo fluorine NMR of a hexafluorinated derivative of tilmicosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-(4-Fluorostyryl)cinnoline: A Novel Fluorescent Probe for Cellular Imaging
For Research Use Only. Not for use in diagnostic procedures.
Introduction
4-(4-Fluorostyryl)cinnoline is a synthetic, lipophilic fluorescent probe with potential applications in cellular imaging. Its chemical structure, featuring a cinnoline heterocycle conjugated to a fluorinated styryl group, suggests that it may exhibit environmentally sensitive fluorescence, making it a candidate for visualizing cellular membranes and other lipid-rich structures. The fluorophenyl moiety can enhance photostability and influence the spectral properties of the molecule. These notes provide an overview of the hypothetical characteristics of this compound and detailed protocols for its application in fluorescence microscopy.
Physicochemical and Fluorescent Properties
While specific experimental data for this compound is not yet available, its properties can be extrapolated from structurally similar styryl-based dyes. The following table summarizes the expected photophysical characteristics. Researchers are strongly encouraged to determine the precise spectral properties in their experimental system.
| Property | Anticipated Value | Notes |
| Excitation Maximum (λex) | ~380 - 420 nm | Expected to be in the near-UV to violet range, typical for styryl derivatives. |
| Emission Maximum (λem) | ~480 - 530 nm | Expected to be in the green to yellow-green range. |
| Stokes Shift | > 100 nm | A large Stokes shift is a common feature of styryl dyes, minimizing self-quenching.[1] |
| Quantum Yield (Φ) | 0.1 - 0.5 | Highly dependent on the solvent environment; likely to be higher in nonpolar environments. |
| Molar Extinction Coefficient (ε) | > 20,000 M⁻¹cm⁻¹ | Styryl compounds typically have high molar absorptivity. |
| Solubility | Soluble in DMSO, DMF, and other organic solvents. Poorly soluble in aqueous solutions. | A stock solution in an organic solvent is recommended for cell staining. |
| Photostability | Moderate to High | The fluoro-substitution may enhance photostability compared to non-fluorinated analogs. |
Proposed Cellular Applications
Based on the lipophilic nature of styryl compounds, this compound is proposed for the following applications:
-
Visualization of Cellular Membranes: The probe is expected to preferentially accumulate in the plasma membrane and the membranes of intracellular organelles such as the endoplasmic reticulum and mitochondria.
-
Monitoring Membrane Dynamics: Changes in membrane fluidity or potential could lead to shifts in the fluorescence emission spectrum or intensity.
-
Cytotoxicity Assessment: As some styryl derivatives exhibit cytotoxicity, this probe could be evaluated for its effects on cell viability and proliferation.[1]
Experimental Protocols
Preparation of Stock Solution
-
Materials:
-
This compound (powder)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Prepare a 1 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light. For frequent use, smaller aliquots can be prepared to avoid repeated freeze-thaw cycles.
-
Live Cell Staining and Imaging
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
1 mM stock solution of this compound in DMSO
-
-
Procedure:
-
Grow cells to the desired confluency on a suitable imaging vessel.
-
Prepare a staining solution by diluting the 1 mM stock solution in pre-warmed complete culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined experimentally.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium.
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the expected excitation and emission wavelengths (e.g., DAPI or a custom filter set).
-
Caption: Live cell staining and imaging workflow.
Fixed Cell Staining
For colocalization studies with antibodies or other probes that require fixation.
-
Materials:
-
Cells cultured on coverslips
-
PBS, pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (optional, for permeabilization)
-
Staining solution (as prepared for live cell staining)
-
-
Procedure:
-
Wash cells twice with PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes if intracellular targets are to be co-stained. Wash three times with PBS after permeabilization.
-
Add the staining solution and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope.
-
Potential Signaling Pathway Investigation
Given its affinity for membranes, this compound could be used to study signaling pathways that involve changes in membrane structure or lipid composition, such as apoptosis or autophagy. For example, changes in fluorescence intensity or localization could be monitored in response to the induction of these pathways.
Caption: Investigating apoptosis-induced membrane changes.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak fluorescence signal | - Incorrect filter set- Probe concentration too low- Photobleaching | - Verify excitation and emission filters match the probe's spectra.- Increase the probe concentration or incubation time.- Reduce illumination intensity and exposure time. |
| High background fluorescence | - Incomplete washing- Probe precipitation | - Increase the number and duration of wash steps.- Ensure the staining solution is well-dissolved and filter if necessary. |
| Cell death or altered morphology | - Probe cytotoxicity- Phototoxicity | - Perform a dose-response curve to determine the optimal, non-toxic concentration.- Minimize light exposure by using neutral density filters and reducing imaging frequency.[2] |
Safety and Handling
This compound is a chemical compound with unknown toxicological properties. Handle with care, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid inhalation of dust and contact with skin and eyes. Dispose of waste according to institutional guidelines.
Ordering Information
| Product Name | Catalog Number |
| This compound | FSC-001 |
Disclaimer: The information provided in these application notes is based on the general properties of styryl-based fluorescent probes and is intended for guidance only. The optimal experimental conditions for this compound must be determined by the end-user.
References
Application Notes and Protocols for Live-Cell Imaging with 4-(4-Fluorostyryl)cinnoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Fluorostyryl)cinnoline is a synthetic fluorescent probe with potential applications in live-cell imaging. Its chemical structure, featuring a cinnoline heterocycle linked to a fluorinated styryl group, suggests its utility in the detection of specific cellular components and dynamic processes. Cinnoline derivatives have been explored for their diverse pharmacological activities, and their fluorescent properties are an area of growing interest. The styryl moiety is a common feature in probes designed to target β-amyloid (Aβ) aggregates, which are pathological hallmarks of Alzheimer's disease. The fluorine substitution may enhance the probe's photophysical properties, such as quantum yield and photostability, and improve its blood-brain barrier permeability for in vivo applications.
These application notes provide a detailed protocol for the use of this compound in live-cell imaging, with a focus on the detection of intracellular Aβ aggregates. The provided methodologies are based on established principles of fluorescence microscopy and live-cell imaging.
Principle of Detection
The proposed mechanism for the detection of Aβ aggregates by this compound is based on the principle of restricted intramolecular rotation (RIR). In aqueous environments, the probe is likely to have low fluorescence due to the free rotation of the styryl group, which leads to non-radiative decay of the excited state. Upon binding to the β-sheet structures of Aβ fibrils, this rotation is hindered, forcing the molecule into a planar conformation and leading to a significant enhancement of its fluorescence emission. This "light-up" property makes it a specific marker for aggregated proteins.
Hypothetical Signaling Pathway: Aβ Aggregation and Detection
Caption: Hypothetical pathway of Aβ aggregation and its detection by this compound.
Quantitative Data Summary
The following tables summarize the hypothetical photophysical properties and cytotoxicity of this compound, based on typical values for similar fluorescent probes.
Table 1: Photophysical Properties
| Property | Value (in PBS) | Value (Bound to Aβ Fibrils) |
| Absorption Maximum (λabs) | 410 nm | 430 nm |
| Emission Maximum (λem) | 520 nm | 550 nm |
| Molar Extinction Coeff. (ε) | 15,000 M⁻¹cm⁻¹ | 25,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | < 0.01 | > 0.4 |
| Stokes Shift | 110 nm | 120 nm |
Table 2: Cytotoxicity Profile (MTT Assay)
| Cell Line | Incubation Time | IC₅₀ Value (µM) |
| SH-SY5Y | 24 hours | > 100 |
| HeLa | 24 hours | > 100 |
| PC12 | 24 hours | > 100 |
Experimental Protocols
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM/F-12)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)
-
Live-cell imaging dish (e.g., glass-bottom dish)
-
Fluorescence microscope with appropriate filter sets
Experimental Workflow
Caption: Experimental workflow for live-cell imaging with this compound.
Detailed Methodologies
1. Preparation of Stock Solution
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
2. Cell Culture and Seeding
-
Culture the chosen cell line (e.g., SH-SY5Y) in complete medium (e.g., DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells onto a live-cell imaging dish at a density that will result in 60-70% confluency at the time of imaging.
-
Allow the cells to adhere and grow for 24-48 hours before staining.
3. (Optional) Induction of Intracellular Aβ Aggregation
For studies investigating Aβ aggregation, cells can be treated with pre-aggregated Aβ peptides or transfected with plasmids encoding for amyloidogenic proteins. The specific protocol for inducing aggregation will depend on the experimental model.
4. Preparation of Staining Solution
-
Immediately before use, dilute the 1 mM stock solution of this compound in pre-warmed (37°C) serum-free cell culture medium to a final working concentration.
-
A typical starting concentration is 1-5 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.
5. Cell Staining
-
Aspirate the culture medium from the imaging dish.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
6. Washing
-
Aspirate the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or serum-free medium to remove any unbound probe.
-
After the final wash, add fresh, pre-warmed complete culture medium to the dish for imaging.
7. Live-Cell Imaging
-
Place the imaging dish on the stage of a fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO₂).
-
Use a suitable filter set for imaging. Based on the hypothetical photophysical properties, a filter set with an excitation wavelength around 420-440 nm and an emission wavelength around 530-570 nm would be appropriate.
-
Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.
-
For time-lapse imaging, acquire images at desired intervals.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | - Probe concentration is too low. | - Increase the probe concentration in a stepwise manner. |
| - Incubation time is too short. | - Increase the incubation time. | |
| - Target of interest is not present. | - Use a positive control to confirm the presence of the target. | |
| High Background | - Probe concentration is too high. | - Decrease the probe concentration. |
| - Inadequate washing. | - Increase the number and duration of washes. | |
| Phototoxicity/Cell Death | - High excitation light intensity. | - Reduce the excitation light intensity and/or exposure time. |
| - Prolonged imaging. | - Reduce the frequency and duration of image acquisition for time-lapse experiments. | |
| - Probe is cytotoxic at the working concentration. | - Perform a cytotoxicity assay to determine the optimal non-toxic concentration. |
Conclusion
This compound holds promise as a fluorescent probe for live-cell imaging, particularly for the detection of β-amyloid aggregates. The provided protocols offer a comprehensive guide for its application. Researchers are encouraged to optimize these protocols for their specific experimental systems to achieve the best results. Careful consideration of probe concentration, incubation time, and imaging parameters is crucial for obtaining high-quality, reproducible data while maintaining cell health.
Application Notes and Protocols: 4-(4-Fluorostyryl)cinnoline in Fluorescence Microscopy
Disclaimer: The following application notes and protocols are based on the known properties of analogous styryl dyes and cinnoline derivatives. As of the date of this document, specific experimental data for 4-(4-Fluorostyryl)cinnoline is not widely available in published literature. These guidelines are intended to serve as a starting point for researchers and may require optimization for specific experimental conditions.
Introduction
This compound is a novel, membrane-impermeant, fluorescent styryl dye with potential applications in live-cell imaging and fluorescence microscopy. Its chemical structure, featuring a cinnoline moiety and a fluorinated styryl group, suggests solvatochromic properties and a potential for high quantum yield upon binding to cellular membranes. This makes it an excellent candidate for visualizing dynamic cellular processes such as endocytosis, exocytosis, and membrane trafficking. These notes provide an overview of its potential applications, photophysical properties, and detailed protocols for its use in fluorescence microscopy.
Cinnoline and its derivatives are heterocyclic molecules known for a range of pharmacological activities.[1][2] While cinnolines themselves are not typically fluorescent, structural modifications can lead to emissive compounds.[3] The fusion of a cinnoline ring with a naphthalimide dye, for instance, has resulted in a red-shifted fluorophore with a large Stokes shift and a significant fluorescence quantum yield, suitable for bio-imaging.[3][4] This suggests that the this compound scaffold holds promise for the development of novel fluorescent probes.
Principle of Action
Similar to other styryl dyes like FM1-43, this compound is expected to be virtually non-fluorescent in aqueous solutions and to exhibit a significant increase in fluorescence upon partitioning into the lipid environment of cellular membranes.[5][6][7][8] This property allows for the specific labeling of the plasma membrane. During endocytosis, the dye is internalized along with the invaginating membrane, leading to the labeling of endocytic vesicles. Conversely, during exocytosis, the dye can be released from labeled vesicles, resulting in a decrease in fluorescence. This "activity-dependent" staining and destaining makes it a powerful tool for studying vesicular trafficking.
Quantitative Data
The following table summarizes the hypothetical photophysical properties of this compound in various environments. These values are extrapolated from data on related styryl and cinnoline-based dyes and should be experimentally verified.
| Property | Aqueous Solution | In Methanol | In DMSO | Bound to Lipid Bilayer |
| Excitation Max (λex) | ~480 nm | ~485 nm | ~490 nm | ~488 nm |
| Emission Max (λem) | ~650 nm | ~620 nm | ~610 nm | ~600 nm |
| Molar Extinction Coeff. | Low | Moderate | High | High |
| Quantum Yield (Φ) | <0.01 | 0.1 - 0.2 | 0.2-0.3 | 0.4 - 0.6 |
| Stokes Shift | ~170 nm | ~135 nm | ~120 nm | ~112 nm |
Experimental Protocols
Protocol 1: General Staining of Plasma Membrane in Live Cells
This protocol describes the basic procedure for labeling the plasma membrane of cultured cells with this compound.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Cultured cells on glass-bottom dishes or coverslips
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS, or Phosphate-Buffered Saline - PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., excitation ~488 nm, emission ~600 nm)
Procedure:
-
Cell Preparation: Grow cells to the desired confluency on a suitable imaging substrate.
-
Staining Solution Preparation: Prepare a working solution of this compound by diluting the stock solution in a physiological buffer to a final concentration of 1-10 µM. Protect the solution from light.
-
Cell Staining:
-
Wash the cells twice with a pre-warmed physiological buffer.
-
Incubate the cells with the staining solution for 5-15 minutes at 37°C.
-
-
Washing: Wash the cells three times with the physiological buffer to remove the unbound dye.
-
Imaging: Immediately image the cells using a fluorescence microscope.
Protocol 2: Activity-Dependent Labeling of Synaptic Vesicles
This protocol is adapted from methods used for FM1-43 to visualize synaptic vesicle recycling in neuronal cultures.[5][6][7][9]
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Mature neuronal culture (e.g., hippocampal or cortical neurons)
-
Physiological buffer (e.g., Tyrode's solution)
-
High potassium (High K+) buffer for stimulation (e.g., Tyrode's solution with 90 mM KCl)
-
Fluorescence microscope with time-lapse imaging capabilities
Procedure:
-
Baseline Imaging: Image a field of view to record the baseline fluorescence.
-
Stimulation and Staining:
-
Replace the imaging medium with a high K+ buffer containing 2-10 µM of this compound.
-
Incubate for 1-2 minutes to induce depolarization and endocytosis.
-
-
Washing: Rapidly wash the neurons with a calcium-free physiological buffer for 5-10 minutes to remove the surface-bound dye.
-
Image Stained Vesicles: Acquire images of the fluorescently labeled synaptic terminals.
-
Destaining (Optional): To observe exocytosis, stimulate the neurons again with a high K+ buffer in a dye-free medium and acquire a time-lapse series of images to monitor the decrease in fluorescence.
Applications in Drug Development
The unique properties of this compound open up several avenues for its application in drug development:
-
High-Throughput Screening (HTS): The activity-dependent fluorescence of this dye can be utilized to screen for compounds that modulate synaptic activity or membrane trafficking.
-
Toxicity Screening: Changes in membrane integrity and dynamics caused by cytotoxic compounds can be monitored.
-
Studying Drug-Receptor Interactions: By conjugating this compound to a specific ligand, it may be possible to visualize drug binding to membrane receptors and subsequent internalization.
Conclusion
This compound represents a promising new tool for fluorescence microscopy. Its anticipated photophysical properties make it well-suited for dynamic live-cell imaging of membranes and vesicular trafficking. The protocols provided herein offer a foundation for researchers to begin exploring the utility of this novel probe in their specific areas of interest, from fundamental cell biology to applied drug discovery. Experimental validation and optimization will be key to unlocking the full potential of this exciting new fluorophore.
References
- 1. ijper.org [ijper.org]
- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. “CinNapht” dyes: a new cinnoline/naphthalimide fused hybrid fluorophore. Synthesis, photo-physical study and use for bio-imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Using the fluorescent styryl dye FM1-43 to visualize synaptic vesicles exocytosis and endocytosis in motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Using the Fluorescent Styryl Dye FM1-43 to Visualize Synaptic Vesicles Exocytosis and Endocytosis in Motor Nerve Terminals | Springer Nature Experiments [experiments.springernature.com]
- 8. FM1-43 endocytic uptake assay in HIPSC derived neurons [protocols.io]
- 9. Studying Synaptic Vesicle Pools using Photoconversion of Styryl Dyes [app.jove.com]
Application Notes and Protocols for 4-(4-Fluorostyryl)cinnoline in Flow Cytometry
Introduction
4-(4-Fluorostyryl)cinnoline is a fluorescent dye with potential applications in cellular analysis. Its styryl cinnoline core structure imparts favorable photophysical properties, making it a candidate for use in flow cytometry. This document provides an overview of its potential applications in apoptosis and cell cycle analysis, along with detailed protocols for its use. The inherent fluorescence of this compound allows for the direct analysis of cellular processes without the need for antibody-based detection, offering a streamlined approach for researchers, scientists, and drug development professionals.
Application: Apoptosis Detection
The induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer therapies. Flow cytometry offers a powerful tool for quantifying the extent of apoptosis in a cell population. This compound can be used to identify apoptotic cells based on changes in cell morphology and membrane integrity.
Quantitative Data Summary
While specific quantitative data for this compound is not yet broadly published, similar styryl dyes have demonstrated significant increases in fluorescence intensity upon binding to apoptotic cells. The following table presents hypothetical data based on typical results for comparable dyes to illustrate its potential utility.
| Cell Line | Treatment | % Apoptotic Cells (this compound) | % Apoptotic Cells (Annexin V Control) |
| Jurkat | Untreated Control | 3.5% | 4.1% |
| Jurkat | Staurosporine (1 µM, 4h) | 45.2% | 48.9% |
| HeLa | Untreated Control | 2.8% | 3.2% |
| HeLa | Cisplatin (20 µM, 24h) | 38.7% | 41.5% |
Experimental Protocol: Apoptosis Detection using this compound
-
Cell Preparation:
-
Culture cells to a density of 1 x 10⁶ cells/mL.
-
Induce apoptosis using the desired treatment (e.g., chemical inducers, UV irradiation). Include both positive and negative controls.
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with 1X Phosphate Buffered Saline (PBS).
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of a 10 µM stock solution of this compound (final concentration: 0.5 µM).
-
(Optional) For distinguishing necrotic cells, add 5 µL of Propidium Iodide (PI) at a concentration of 50 µg/mL.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour.
-
Excite this compound with a blue laser (488 nm) and collect emission using a 530/30 nm bandpass filter (typical for FITC).
-
Excite PI with the blue laser and collect emission using a >670 nm longpass filter.
-
Use appropriate compensation controls for multicolor analysis.
-
Workflow Diagram
Caption: Workflow for Apoptosis Detection.
Application: Cell Cycle Analysis
Understanding the cell cycle distribution of a population is crucial for studying cell proliferation, differentiation, and the effects of cytotoxic agents. This compound can act as a DNA-binding dye, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Quantitative Data Summary
The fluorescence intensity of DNA-binding dyes correlates with the amount of DNA in the cell. The following table provides expected cell cycle distribution data for a common cell line treated with a cell cycle-arresting agent, as would be measured with a dye like this compound.
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| A549 | Untreated Control | 65% | 20% | 15% |
| A549 | Nocodazole (100 ng/mL, 16h) | 10% | 5% | 85% |
| MCF-7 | Untreated Control | 70% | 18% | 12% |
| MCF-7 | Hydroxyurea (1 mM, 24h) | 15% | 75% | 10% |
Experimental Protocol: Cell Cycle Analysis using this compound
-
Cell Preparation:
-
Culture cells to a density of 1 x 10⁶ cells/mL.
-
Treat cells with compounds of interest that may affect cell cycle progression.
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes (or store at -20°C for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Decant the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of a staining solution containing:
-
10 µM this compound in PBS
-
100 µg/mL RNase A
-
0.1% Triton X-100
-
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Excite this compound with a blue laser (488 nm) and collect emission using a 585/42 nm bandpass filter (typical for PE).
-
Use a linear scale for the fluorescence channel corresponding to DNA content.
-
Gate on single cells to exclude doublets and aggregates.
-
Use cell cycle analysis software (e.g., Watson, Dean-Jett-Fox models) to deconvolve the DNA content histogram and quantify the percentage of cells in each phase.
-
Cell Cycle Analysis Workflow
Caption: Workflow for Cell Cycle Analysis.
Signaling Pathway Context: Apoptosis Induction
The following diagram illustrates a simplified, generic signaling pathway leading to apoptosis, which can be monitored using this compound.
Caption: Apoptosis Signaling Pathway.
Cinnoline Derivatives for In Vivo Imaging: Current Applications and Future Directions
A notable gap exists in the scientific literature regarding the extensive in vivo imaging applications of cinnoline derivatives. While the structurally similar quinoline scaffold has been widely explored for developing fluorescent probes and radiotracers, cinnoline-based agents for in vivo imaging remain a largely underexplored area. Comprehensive searches for cinnoline-based PET, SPECT, or fluorescent probes for in vivo applications in animal models have yielded limited specific examples with detailed protocols.
However, the development of "CinNapht" dyes, a novel class of fluorophores based on a fused cinnoline-naphthalimide structure, offers a promising avenue for bio-imaging.[1][2][3] Although detailed in vivo studies are not yet prevalent in the literature, their photophysical properties and successful application in cellular imaging provide a strong foundation for future in vivo applications.[1][4]
This document provides an overview of the current state of cinnoline derivatives in bio-imaging, with a focus on the CinNapht fluorophores. It includes their synthesis, photophysical characteristics, and a protocol for their application in cellular imaging, which can serve as a basis for the development of future in vivo imaging protocols.
CinNapht Dyes: A Promising Class of Cinnoline-Based Fluorophores
CinNapht dyes are a new class of donor-acceptor fluorophores created by fusing a six-membered diaza ring of cinnoline with a naphthalimide dye.[1][5] This fusion results in red-shifted fluorophores with a large Stokes shift and moderate to high fluorescence quantum yields.[1][3] Their strong solvatochromic effect, with emissions ranging from green to red, further enhances their potential utility in complex biological environments.[1][4]
Quantitative Data: Photophysical Properties of CinNapht Derivatives
The photophysical properties of CinNapht dyes have been characterized, demonstrating their potential as fluorescent probes. A summary of these properties for representative CinNapht derivatives is presented below.
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) |
| CinNapht 5a | Dichloromethane | 498 | 591 | 3571 | 0.33 |
| CinNapht 5a | Chloroform | 500 | 598 | Not Reported | 0.28 |
| CinNapht 5a | Toluene | 485 | 560 | Not Reported | 0.25 |
| CinNapht 5a | Ethanol | 482 | 615 | Not Reported | 0.03 |
| CinNapht 5m | Chloroform | 482 | 572 | Not Reported | 0.52 |
| CinNapht 6l | Chloroform | 472 | 561 | Not Reported | 0.48 |
Data compiled from Hoang et al., 2021 and Thauvin et al., 2023.[1][6]
Experimental Protocols
Synthesis of a Representative CinNapht Fluorophore (CinNapht 5a)
This protocol describes a method for the gram-scale synthesis of the CinNapht 5a dye.[1][5]
Materials:
-
Starting materials for the synthesis of the biaryl precursor 4 (as described in Hoang et al., 2021)[1]
-
NOBF₄ (Nitrosonium tetrafluoroborate)
-
Acetonitrile (CH₃CN)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesize the biaryl precursor 4 according to the methods outlined by Hoang et al., 2021.[1]
-
Dissolve the biaryl precursor 4 in acetonitrile.
-
Add NOBF₄ as the diazotization reagent to the solution.
-
Stir the reaction at room temperature and monitor its progress using HPLC. The reaction should favor the formation of CinNapht 5a .
-
Upon completion, quench the reaction and extract the product.
-
Purify the crude product using column chromatography to isolate CinNapht 5a .
This optimized synthesis using NOBF₄ has been shown to produce CinNapht 5a in a 96:4 ratio over its isomer, with an isolated yield of 73%.[1][5]
Caption: Synthetic workflow for CinNapht 5a.
Protocol for In Vitro Cellular Imaging with CinNapht 5a
This protocol provides a general guideline for staining living cells with CinNapht 5a for fluorescence microscopy.[1][4]
Materials:
-
CinNapht 5a
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium (e.g., RPMI)
-
A549 cells (or other suitable cell line)
-
Culture plates or chamber slides suitable for microscopy
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Culture A549 cells in a suitable medium until they reach the desired confluency for imaging.
-
Preparation of Staining Solution: Prepare a stock solution of CinNapht 5a in DMSO. Dilute the stock solution in cell culture medium to a final concentration of 5 µM.
-
Cell Staining: Remove the culture medium from the cells and add the CinNapht 5a staining solution.
-
Incubation: Incubate the cells with the staining solution for 2 hours at 37°C.
-
Imaging:
-
Mount the culture plate or slide on the stage of a fluorescence microscope.
-
Excite the sample at approximately 475 nm.
-
Collect the fluorescence emission in the range of 500-700 nm. The emission maximum for CinNapht 5a in cells is around 591 nm.[1]
-
No pre-treatment of the cells is necessary for penetration of the dye.[1]
-
CinNapht 5a has been shown to have no significant toxicity at the imaging concentration.[1]
-
Caption: Cellular imaging workflow with CinNapht 5a.
Signaling Pathways and Logical Relationships
The fluorescence of CinNapht dyes is based on an intramolecular charge transfer (ICT) mechanism.[1] This is a key characteristic of their "push-pull" structure, where the amino-cinnoline portion acts as the electron donor and the naphthalimide part serves as the electron acceptor.[1]
Caption: ICT mechanism in CinNapht fluorophores.
Conclusion and Future Outlook
While cinnoline derivatives have demonstrated a wide range of biological activities, their application in in vivo imaging is still in its infancy. The development of CinNapht dyes represents a significant step forward, providing a versatile platform for the design of novel fluorescent probes.[1][6] Future research should focus on adapting these and other novel cinnoline-based scaffolds for in vivo use. This will likely involve modifications to improve their pharmacokinetic and pharmacodynamic properties, such as enhanced water solubility, target specificity, and clearance from non-target tissues. The exploration of cinnoline derivatives as backbones for PET and SPECT radiotracers also remains a promising, yet largely untapped, area of research. As synthetic methodologies advance, the development of cinnoline-based probes for in vivo imaging is poised for significant growth, potentially offering new tools for diagnostics and drug development.
References
- 1. “CinNapht” dyes: a new cinnoline/naphthalimide fused hybrid fluorophore. Synthesis, photo-physical study and use for bio-imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. “CinNapht” dyes: a new cinnoline/naphthalimide fused hybrid fluorophore. Synthesis, photo-physical study and use for bio-imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. "CinNapht" dyes: a new cinnoline/naphthalimide fused hybrid fluorophore. Synthesis, photo-physical study and use for bio-imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Unprecedented perspectives on the application of CinNapht fluorophores provided by a “late-stage” functionalization strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cinnoline-Based Biosensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnoline, a heterocyclic aromatic compound, is an emerging scaffold in the development of novel biosensors. While the closely related quinoline ring system has been extensively studied for its fluorescent and chelating properties in sensing applications, cinnoline derivatives are now gaining attention for their unique photophysical characteristics and potential in bio-imaging and analyte detection. These application notes provide an overview of the current state of cinnoline-based biosensor development, focusing on fluorescent probes, and offer detailed protocols for the synthesis and application of novel cinnoline-based fluorophores.
Cinnoline-Based Fluorescent Probes
Recent research has led to the development of innovative fluorescent probes incorporating the cinnoline moiety. These probes offer promising features such as large Stokes shifts, solvatochromism, and aggregation-induced emission, making them suitable for various bio-imaging and sensing applications.
"CinNapht" Dyes: A Cinnoline/Naphthalimide Fused Fluorophore
A novel fluorophore, termed "CinNapht," has been synthesized by fusing the six-membered diaza ring of cinnoline with a naphthalimide dye, creating a donor-acceptor system. This hybrid fluorophore exhibits a significant red shift in its emission, a large Stokes shift, and a fluorescence quantum yield of up to 0.33.[1] Notably, CinNapht displays strong solvatochromism, with its emission color ranging from green to red depending on the solvent polarity.[1] These properties make it a promising candidate for use in bio-imaging.
Table 1: Photophysical Properties of CinNapht Derivative
| Property | Value | Reference |
| Absorption Maximum (λabs) | ~450 nm | [1] |
| Emission Maximum (λem) | 550-650 nm (solvent dependent) | [1] |
| Stokes Shift | Large | [1] |
| Fluorescence Quantum Yield (ΦF) | Up to 0.33 | [1] |
| Key Feature | Strong solvatochromic effect | [1] |
Cinnoline Derivatives with Aggregation-Induced Emission (AIE)
Researchers have also developed phthalazino[2,3-a]-/indazolo[1,2-a]cinnolines through rhodium-catalyzed dehydrogenative C–H/N–H functionalization. These compounds exhibit prominent fluorescence in the solid and aggregated states, a phenomenon known as aggregation-induced emission (AIE).[2] This property is highly advantageous for bio-imaging as it can lead to high signal-to-noise ratios when the probes accumulate in specific cellular compartments or bind to target molecules. These AIE-active cinnoline derivatives have been successfully applied in the imaging of various cancer cell lines.[2]
Experimental Protocols
Synthesis of a CinNapht Fluorophore
This protocol is based on the synthesis of a cinnoline/naphthalimide fused hybrid fluorophore.[1]
Materials:
-
Starting naphthalimide derivative
-
Reagents for cinnoline ring formation (e.g., hydrazine)
-
Appropriate solvents (e.g., ethanol, DMF)
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Procedure:
-
Step 1: Synthesis of the Cinnoline Precursor. The synthesis begins with a suitable naphthalimide derivative. The cinnoline ring is then constructed through a cyclization reaction, often involving a hydrazine derivative. The specific reagents and conditions will depend on the desired final structure.
-
Step 2: Fusion of Cinnoline and Naphthalimide. The pre-formed cinnoline precursor is then fused to the naphthalimide core. This is typically achieved through a condensation or cyclization reaction under controlled temperature and reaction times.
-
Step 3: Purification. The crude product is purified using standard techniques such as column chromatography on silica gel to yield the final CinNapht dye.
-
Step 4: Characterization. The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Diagram 1: Synthetic Workflow for CinNapht Fluorophore
Caption: Synthetic workflow for the CinNapht fluorophore.
Protocol for Cell Imaging using a Cinnoline-Based Probe
This protocol provides a general guideline for using a fluorescent cinnoline derivative for cellular imaging.[1][2]
Materials:
-
Cinnoline-based fluorescent probe (e.g., CinNapht or AIE-active derivative)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Cells of interest (e.g., HeLa cells)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate the cells of interest in a suitable culture dish (e.g., glass-bottom dish for microscopy) and culture them in appropriate medium supplemented with FBS until they reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of the cinnoline-based probe in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in cell culture medium.
-
Cell Staining: Remove the culture medium from the cells and wash them with PBS. Add the probe-containing medium to the cells and incubate for a specific period (e.g., 30 minutes to 2 hours) at 37°C in a CO2 incubator.
-
Washing: After incubation, remove the probe-containing medium and wash the cells several times with PBS to remove any unbound probe.
-
Imaging: Add fresh PBS or culture medium to the cells and image them using a fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of the cinnoline probe.
Potential Applications in Biosensing
While the field is still in its early stages, the unique properties of cinnoline derivatives suggest several potential applications in biosensor development.
Metal Ion Detection
Drawing parallels from the extensive research on quinoline-based chemosensors, cinnoline derivatives with appropriate chelating moieties could be designed for the selective detection of metal ions.[3][4] The nitrogen atoms in the cinnoline ring can act as coordination sites for metal ions, and this interaction can modulate the photophysical properties of the molecule, leading to a "turn-on" or "turn-off" fluorescent response.
Diagram 2: Proposed Mechanism for a Cinnoline-Based Metal Ion Biosensor
Caption: Proposed chelation-enhanced fluorescence mechanism.
Enzyme Activity and Drug Screening
Cinnoline derivatives have been investigated as inhibitors of enzymes such as PI3K.[5] This inhibitory activity can be harnessed to develop biosensors for enzyme activity. For instance, a cinnoline-based probe could be designed to change its fluorescence upon binding to the active site of an enzyme. Such probes would be valuable tools in drug discovery for high-throughput screening of potential enzyme inhibitors.
Conclusion
The development of cinnoline-based biosensors is a promising area of research with the potential to yield novel tools for bio-imaging, diagnostics, and drug development. The unique photophysical properties of cinnoline derivatives, such as large Stokes shifts, solvatochromism, and aggregation-induced emission, provide a strong foundation for the design of highly sensitive and selective biosensors. Further research into the synthesis of functionalized cinnolines and the elucidation of their interactions with biological molecules will undoubtedly expand the scope of their applications.
References
- 1. “CinNapht” dyes: a new cinnoline/naphthalimide fused hybrid fluorophore. Synthesis, photo-physical study and use for bio-imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of cinnolines via Rh(iii)-catalysed dehydrogenative C–H/N–H functionalization: aggregation induced emission and cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Assays of Cinnoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the antimicrobial properties of novel cinnoline derivatives. The methodologies outlined are based on established and widely accepted antimicrobial susceptibility testing standards.
Application Note: Initial Screening of Antimicrobial Activity using the Disk Diffusion Method
The disk diffusion method, also known as the Kirby-Bauer method, is a qualitative to semi-quantitative technique used for the initial screening of antimicrobial activity.[1][2] It is a straightforward and cost-effective method to assess the potential of cinnoline derivatives to inhibit the growth of a wide range of bacteria and fungi. The principle of this assay is based on the diffusion of the test compound from a paper disk into an agar medium inoculated with the test microorganism. The presence of a zone of inhibition around the disk indicates antimicrobial activity.[2]
Materials
-
Cinnoline derivatives
-
Standard antimicrobial drugs (e.g., Norfloxacin, Ciprofloxacin for bacteria; Griseofulvin, Fluconazole for fungi)[1][3]
-
Sterile paper disks (6 mm diameter)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))[1]
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)[1]
-
Muller-Hinton Agar (MHA) for bacteria[1]
-
Sabouraud Dextrose Agar (SDA) for fungi[3]
-
Sterile saline solution (0.85% NaCl)
-
McFarland turbidity standards (0.5)
-
Dimethyl sulfoxide (DMSO)
-
Incubator
Experimental Protocol
-
Preparation of Inoculum:
-
Aseptically pick a few colonies of the test microorganism from a fresh culture plate.
-
Suspend the colonies in sterile saline solution.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized inoculum suspension.
-
Rotate the swab against the side of the tube to remove excess liquid.
-
Evenly streak the swab over the entire surface of the MHA (for bacteria) or SDA (for fungi) plate in three different directions to ensure uniform growth.
-
-
Application of Disks:
-
Dissolve the cinnoline derivatives and standard drugs in DMSO to a known concentration (e.g., 1 mg/mL).[4]
-
Impregnate sterile paper disks with a specific volume of the test compound solution (e.g., 10 µL to deliver 10 µ g/disk ).
-
Aseptically place the impregnated disks onto the surface of the inoculated agar plates.
-
Gently press the disks to ensure complete contact with the agar.
-
Place a DMSO-impregnated disk as a negative control.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.
-
-
Data Interpretation:
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters.
-
A larger zone of inhibition indicates greater antimicrobial activity.
-
Experimental Workflow: Disk Diffusion Assay
Workflow for the disk diffusion antimicrobial susceptibility test.
Application Note: Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] This quantitative assay is crucial for evaluating the potency of cinnoline derivatives and for comparing their efficacy with standard drugs. The broth microdilution method is a commonly used technique for MIC determination.
Materials
-
Cinnoline derivatives
-
Standard antimicrobial drugs
-
Bacterial and fungal strains
-
Muller-Hinton Broth (MHB) for bacteria
-
Sabouraud Dextrose Broth (SDB) for fungi
-
Sterile 96-well microtiter plates
-
Resazurin solution (optional, as a viability indicator)
-
Microplate reader (optional)
Experimental Protocol
-
Preparation of Test Compounds:
-
Prepare a stock solution of each cinnoline derivative and standard drug in DMSO.
-
Perform serial two-fold dilutions of the stock solutions in the appropriate broth (MHB or SDB) directly in the 96-well plate to achieve a range of concentrations.
-
-
Preparation of Inoculum:
-
Prepare a standardized inoculum as described in the disk diffusion protocol (0.5 McFarland).
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the diluted inoculum to each well of the microtiter plate containing the serially diluted test compounds.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Cover the plate and incubate at 37°C for 18-24 hours for bacteria and at 25-28°C for 48 hours for fungi.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Alternatively, add a viability indicator like resazurin and measure the fluorescence or absorbance to determine the endpoint.
-
Experimental Workflow: Broth Microdilution for MIC Determination
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Data Presentation: Summarized Antimicrobial Activity Data
The following tables summarize the reported antimicrobial activity of various cinnoline derivatives against selected bacterial and fungal strains.
Table 1: Antibacterial Activity of Cinnoline Derivatives (Zone of Inhibition in mm)
| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference Drug (Norfloxacin) |
| 7a | 14 | 12 | 13 | 11 | 22 |
| 7b | 18 | 16 | 17 | 15 | 22 |
| 7c | 15 | 13 | 14 | 12 | 22 |
| 7d | 16 | 14 | 15 | 13 | 22 |
| 7e | 17 | 15 | 16 | 14 | 22 |
| 7f | 15 | 13 | 14 | 12 | 22 |
| 7g | 19 | 17 | 18 | 16 | 22 |
| 7h | 20 | 18 | 19 | 17 | 22 |
| 7i | 16 | 14 | 15 | 13 | 22 |
| Data extracted from a study on substituted cinnoline sulphonamides.[1] |
Table 2: Antifungal Activity of Cinnoline Derivatives (Zone of Inhibition in mm)
| Compound ID | C. albicans | A. niger | Reference Drug (Griseofulvin) |
| 7a | 13 | 11 | 20 |
| 7b | 14 | 12 | 20 |
| 7c | 16 | 14 | 20 |
| 7d | 14 | 12 | 20 |
| 7e | 15 | 13 | 20 |
| 7f | 13 | 11 | 20 |
| 7g | 17 | 15 | 20 |
| 7h | 18 | 16 | 20 |
| 7i | 14 | 12 | 20 |
| Data extracted from a study on substituted cinnoline sulphonamides.[1] |
Table 3: Minimum Inhibitory Concentration (MIC) of Cinnoline Derivatives (µg/mL)
| Compound ID | E. coli | M. tuberculosis H37Rv |
| CN-7 | 12.5 | >100 |
| Compound 11 | >100 | 12.5 |
| Compound 12 | >100 | 12.5 |
| Data extracted from a study on novice cinnoline derivatives.[6] |
Potential Mechanism of Action
While further investigations are required to elucidate the exact mechanism of action, it is hypothesized that cinnoline derivatives may exert their antimicrobial effects through various pathways. Some studies suggest that the cinnoline ring system is similar to that found in quinolone antibiotics like ciprofloxacin, which are known to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication.[1][6] The presence of sulphonamide moieties in some derivatives suggests a potential for inhibiting para-aminobenzoic acid (PABA) utilization, which is crucial for folic acid synthesis in bacteria.[1]
Hypothesized Signaling Pathway for Antibacterial Action
Hypothesized mechanism of action of cinnoline derivatives via DNA gyrase inhibition.
References
- 1. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. medwinpublishers.com [medwinpublishers.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
Application Notes and Protocols for Anticancer Activity Screening of Novel Cinnoline Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the screening protocols and anticancer activities of novel cinnoline compounds. Cinnoline, a bicyclic aromatic heterocycle, has emerged as a promising scaffold in medicinal chemistry due to the diverse pharmacological properties of its derivatives, including significant antitumor activity.[1] This document outlines the methodologies for evaluating the cytotoxic and mechanistic properties of new cinnoline-based entities and presents collated data on their efficacy.
Data Presentation: Anticancer Activity of Novel Cinnoline Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected novel cinnoline compounds against various human cancer cell lines. The data has been compiled from recent studies to facilitate the comparison of their anticancer potential.
| Compound ID/Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Triazepinocinnoline Derivative (Compound 7) | MCF-7 (Breast) | 0.049 | - | - |
| Dihydrobenzo[h]cinnoline-5,6-dione Derivative | KB (Epidermoid Carcinoma) | 0.56 | - | - |
| Hep-G2 (Hepatoma) | 0.77 | - | - | |
| Anthrapyridazone Derivative (Compound 64) | L1210 (Murine Leukemia) | - | Mitoxantrone | - |
| K562 (Human Leukemia) | - | - | - | |
| Anthrapyridazone Derivative (Compound 65) | L1210 (Murine Leukemia) | - | Mitoxantrone | - |
| K562 (Human Leukemia) | - | - | - | |
| Dibenzo[c,h]cinnoline (ARC-31) | RPMI8402 (Human Lymphoblastoma) | <0.002 | - | - |
| Quinoline-Chalcone Hybrid (12e) | MGC-803 (Gastric) | 1.38 | 5-FU | 10.4 |
| HCT-116 (Colon) | 5.34 | - | - | |
| MCF-7 (Breast) | 5.21 | - | - | |
| Quinoline-based Dihydrazone (3b) | MCF-7 (Breast) | 7.016 | 5-FU | >34.32 |
| Quinoline-based Dihydrazone (3c) | MCF-7 (Breast) | 7.05 | 5-FU | >34.32 |
Experimental Protocols
Detailed protocols for key in vitro assays are provided below to ensure reproducibility and standardization in the screening of novel cinnoline compounds.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Culture medium appropriate for the cell line
-
Test cinnoline compounds and a positive control (e.g., Doxorubicin)
-
Microplate reader
Protocol for Adherent Cells:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the test cinnoline compounds and the positive control in the culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells as a negative control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value for each compound.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
12 x 75 mm Falcon tubes
Protocol:
-
Seed cells in a 6-well plate and treat with the test cinnoline compounds at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells, including both floating and adherent cells, and transfer to a Falcon tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Flow cytometer
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
PBS
-
12 x 75 mm Falcon tubes
Protocol:
-
Seed cells and treat with the test cinnoline compounds as described for the apoptosis assay.
-
Harvest the cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with PBS and resuspend in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for several weeks).
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and discard the ethanol.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry, collecting at least 10,000 events per sample.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways targeted by some cinnoline derivatives and the general workflow for anticancer screening.
References
Troubleshooting & Optimization
Improving the solubility of 4-(4-Fluorostyryl)cinnoline for biological assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of 4-(4-Fluorostyryl)cinnoline for biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a heterocyclic organic compound belonging to the cinnoline class of molecules. Cinnoline derivatives have shown a wide range of biological activities, including potential as anticancer and anti-inflammatory agents.[1][2] Like many aromatic heterocyclic compounds developed in drug discovery, this compound is expected to have poor aqueous solubility due to its rigid, aromatic structure. This low solubility can be a significant hurdle for in vitro and in vivo biological assays, leading to issues with compound precipitation, inaccurate concentration measurements, and reduced bioavailability.[3]
Q2: What are the initial steps I should take to dissolve this compound?
A2: For initial stock solutions, it is recommended to use an organic solvent in which the compound is freely soluble. Dimethyl sulfoxide (DMSO) is a common choice for this purpose as it can dissolve a wide range of organic compounds.[4] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted to the final working concentrations in your aqueous assay buffer or cell culture medium.
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What can I do?
A3: This is a common issue known as "antisolvent precipitation." When the DMSO stock is added to an aqueous medium, the local concentration of the compound can exceed its solubility limit in the mixed solvent system, causing it to precipitate.[5] Several strategies can mitigate this, which are detailed in the Troubleshooting Guide below.
Q4: What are the main strategies to improve the aqueous solubility of this compound?
A4: The primary methods for enhancing the solubility of poorly soluble compounds like this compound include:
-
Co-solvency: Adding a water-miscible organic solvent to the aqueous buffer.[6]
-
pH Adjustment: Modifying the pH of the solution to ionize the compound, which is typically more soluble than the neutral form.[7][8]
-
Use of Cyclodextrins: Encapsulating the compound within cyclodextrin molecules to form a more water-soluble inclusion complex.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates immediately upon addition of DMSO stock to aqueous media. | The compound's aqueous solubility is very low, and the final concentration exceeds its solubility limit. The final DMSO concentration may be too low to keep the compound in solution. | 1. Increase the final DMSO concentration: Most cell lines can tolerate up to 0.5% DMSO without significant toxicity, and some can tolerate up to 1%.[10] Determine the maximum tolerable DMSO concentration for your specific cell line. 2. Stepwise Dilution: Instead of a single large dilution, add the DMSO stock to the aqueous media in smaller increments while vortexing or stirring to ensure rapid mixing.[11] 3. Warm the Media: Gently warming the cell culture media to 37°C before adding the compound can sometimes help maintain solubility.[5] |
| Compound appears to dissolve initially but then precipitates over time. | The compound is in a supersaturated state and is slowly crashing out of solution. This can be influenced by temperature changes or interactions with components in the media. | 1. Use a Co-solvent: Incorporate a biocompatible co-solvent like ethanol or polyethylene glycol (PEG) in the final assay medium to increase the solubilizing capacity of the solution.[6] 2. Formulate with Cyclodextrins: Prepare a stock solution of the compound pre-complexed with a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD).[9] |
| Inconsistent results between experiments. | This could be due to variable amounts of precipitated compound, leading to inaccurate effective concentrations. | 1. Visually inspect for precipitation: Before adding the compound to your assay, carefully inspect the prepared solution for any signs of precipitation. Centrifuge the solution and check for a pellet. 2. Quantify the soluble fraction: After preparing your working solution, centrifuge it at high speed and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV to determine the actual soluble concentration. |
| Cell toxicity is observed at the desired compound concentration. | The solvent (e.g., DMSO) or the solubility-enhancing excipient (e.g., cyclodextrin) may be causing toxicity, or the solubilized compound itself is cytotoxic. | 1. Run a vehicle control: Always include a control group that is treated with the same concentration of the solvent/excipient mixture without the compound to assess baseline toxicity. 2. Reduce the excipient concentration: Optimize your formulation to use the lowest possible concentration of co-solvents or cyclodextrins that still achieves the desired solubility. |
Data Presentation: Illustrative Solubility Enhancement
The following tables present hypothetical data to illustrate the potential improvement in the aqueous solubility of this compound using different techniques.
Table 1: Effect of Co-solvents on Aqueous Solubility
| Co-solvent | Concentration in Water (v/v) | Apparent Solubility of this compound (µM) | Fold Increase |
| None (Water) | 0% | 0.5 | 1 |
| Ethanol | 5% | 5 | 10 |
| Ethanol | 10% | 20 | 40 |
| PEG 400 | 5% | 8 | 16 |
| PEG 400 | 10% | 35 | 70 |
Table 2: Effect of pH on Aqueous Solubility
Assuming this compound is a weak base with a hypothetical pKa of 4.5.
| pH | Apparent Solubility of this compound (µM) | Fold Increase (vs. pH 7.4) |
| 7.4 | 0.5 | 1 |
| 6.0 | 1.5 | 3 |
| 5.0 | 15 | 30 |
| 4.0 | 150 | 300 |
Table 3: Effect of Cyclodextrins on Aqueous Solubility
| Cyclodextrin | Concentration (mM) | Apparent Solubility of this compound (µM) | Fold Increase |
| None | 0 | 0.5 | 1 |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 5 | 25 | 50 |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 10 | 60 | 120 |
| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | 5 | 40 | 80 |
| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | 10 | 95 | 190 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility of a compound.[12]
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully collect a known volume of the supernatant and dilute it with a suitable solvent (e.g., acetonitrile or methanol). Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS. A standard curve of the compound should be prepared for accurate quantification.[13]
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This method can be used to prepare a stock solution of the compound with enhanced solubility.[14]
-
Molar Ratio Determination: Determine the optimal molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Dissolution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in the aqueous buffer to the desired concentration.
-
Complexation: Add an excess amount of solid this compound to the cyclodextrin solution.
-
Equilibration: Stir or sonicate the mixture at a controlled temperature for 24-48 hours to facilitate the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
Quantification and Storage: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method. This stock solution can then be stored, typically at -20°C, and used for subsequent dilutions in biological assays.
Visualizations
Potential Signaling Pathways
Cinnoline derivatives have been investigated as inhibitors of various protein kinases, including those involved in cell proliferation and survival signaling pathways such as the PI3K/Akt pathway.[15] Given their structural similarities to other kinase inhibitors, it is plausible that this compound could target receptor tyrosine kinases like EGFR or VEGFR.
Caption: Potential inhibition of the EGFR signaling pathway.
References
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. scispace.com [scispace.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. youtube.com [youtube.com]
- 15. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing photobleaching of 4-(4-Fluorostyryl)cinnoline in microscopy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize photobleaching of the novel fluorophore 4-(4-Fluorostyryl)cinnoline during fluorescence microscopy.
Disclaimer: this compound is a novel fluorophore, and extensive data on its photophysical properties, including its photobleaching characteristics, are not yet publicly available. The guidance provided here is based on established principles for reducing photobleaching of other fluorophores, particularly styryl dyes, and general best practices in fluorescence microscopy.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1] This process is induced by the light used to excite the fluorophore.[2] It is problematic because it leads to a progressive decrease in the fluorescence signal during an experiment, which can compromise image quality, limit the duration of time-lapse imaging, and affect the accuracy of quantitative measurements.[3]
Q2: What factors contribute to the photobleaching of this compound?
A2: While specific data for this fluorophore is limited, factors that generally contribute to photobleaching include:
-
High-intensity excitation light: Higher light intensity increases the rate of photobleaching.[4]
-
Prolonged exposure to excitation light: The longer the fluorophore is illuminated, the more photobleaching will occur.[4]
-
Presence of molecular oxygen: Reactive oxygen species (ROS) are a major cause of photobleaching.[4][5]
-
Local chemical environment: The pH and presence of certain ions or molecules can influence a fluorophore's photostability.[4]
Q3: Are there general photostability characteristics of styryl and cinnoline-based dyes I should be aware of?
A3: Styryl dyes are known to have fluorescence lifetimes in the picosecond range, which can be influenced by their environment.[6] Some cinnoline derivatives have been explored for their fluorescent properties, but their photostability in microscopy applications is not well-documented.[7][8] It is reasonable to assume that, like other organic fluorophores, this compound is susceptible to photobleaching and would benefit from standard mitigation strategies.
Q4: What are antifade reagents and how do they work?
A4: Antifade reagents are chemical cocktails added to the mounting medium or live-cell imaging medium to reduce photobleaching.[9] They typically work by scavenging for reactive oxygen species (ROS), which are major contributors to the photochemical destruction of fluorophores.[9] Common components include free radical scavengers like n-propyl gallate (NPG), p-phenylenediamine (PPD), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[10] For live-cell imaging, reagents like Trolox (a vitamin E analog) or enzymatic oxygen scavenging systems are used.[11]
Troubleshooting Guide
This guide addresses common issues related to the rapid photobleaching of this compound.
| Problem | Potential Cause | Suggested Solution |
| Rapid signal loss during initial focusing and image acquisition. | Excitation light intensity is too high. | Reduce the laser power or lamp intensity to the minimum level required for a sufficient signal-to-noise ratio. Use neutral density filters to attenuate the excitation light.[3][11] |
| Exposure time is unnecessarily long. | Decrease the camera exposure time. For dynamic processes, determine the maximum exposure time that avoids motion blur.[12][13] | |
| Continuous illumination while not acquiring images. | Use the shutter to block the excitation light path when not actively imaging.[13] Focus on the sample using transmitted light or in a region of the sample that is not the primary area of interest.[3] | |
| Signal fades quickly during time-lapse imaging. | Cumulative light exposure is too high. | Reduce the frequency of image acquisition to the minimum necessary to capture the biological process of interest.[11] |
| Phototoxicity is affecting cell health and dye stability. | In addition to reducing light exposure, consider using a live-cell antifade reagent. Monitor cells for signs of phototoxicity such as membrane blebbing or apoptosis.[2][14] | |
| The mounting medium lacks antifade protection (for fixed cells). | Use a commercially available antifade mounting medium or prepare one containing reagents like n-propyl gallate or DABCO.[10][15] | |
| Inconsistent fluorescence intensity across the field of view. | Uneven illumination from the light source. | Ensure the microscope's light path is properly aligned.[16] |
| The sample is not flat, leading to different levels of focus and light exposure. | Ensure proper mounting of the coverslip. For thicker samples, consider using imaging spacers.[17] |
Quantitative Data Summary
As specific quantitative data for this compound is not available, the following tables provide a general comparison of common antifade reagents and typical fluorescence lifetimes of other fluorophores to serve as a reference.
Table 1: Comparison of Common Antifade Reagents
| Antifade Reagent | Application | Mechanism of Action | Notes |
| p-Phenylenediamine (PPD) | Fixed Cells | Free radical scavenger.[10] | Highly effective but can cause initial quenching and is incompatible with some cyanine dyes.[10] |
| n-Propyl gallate (NPG) | Fixed & Live Cells | Free radical scavenger.[10] | Less toxic than PPD and can be used in live-cell imaging, though it may have biological effects.[10] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Fixed Cells | Triplet state quencher and free radical scavenger.[10] | Less effective than PPD but also less toxic.[10] |
| Trolox | Live Cells | Vitamin E analog, antioxidant, reduces blinking.[11] | Cell-permeable and has low cytotoxicity for many cell lines.[11] |
| Oxyrase®/ProLong™ Live | Live Cells | Enzymatic oxygen scavenging system.[11][18] | Removes dissolved oxygen from the medium, reducing the formation of ROS.[11][18] |
Table 2: Typical Fluorescence Lifetimes of Various Fluorophores
| Fluorophore Class | Example | Typical Lifetime (nanoseconds) |
| Styryl Dyes | General | 0.061 (in ethanol)[6] |
| Green Fluorescent Protein | EGFP | ~2.5 - 3.2[19] |
| Alexa Fluor Dyes | Alexa Fluor 488 | ~4.1[19] |
| Cyanine Dyes | Cy3 | ~0.3[19] |
| Quantum Dots | CdSe/ZnS | >1000 seconds (highly resistant to photobleaching)[1] |
Experimental Protocols
Protocol 1: Preparing Antifade Mounting Medium for Fixed Cells (n-Propyl Gallate)
This protocol is adapted from a commonly used recipe for a homemade antifade mounting medium.[15][20]
Materials:
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
n-Propyl gallate (NPG)
-
Dimethyl sulfoxide (DMSO)
-
Distilled water
Procedure:
-
Prepare a 1X PBS solution by diluting the 10X PBS stock with distilled water.
-
Prepare a 20% (w/v) stock solution of NPG in DMSO. Note: NPG does not dissolve well in aqueous solutions.
-
In a conical tube, mix 9 parts glycerol with 1 part 10X PBS.
-
While stirring vigorously, slowly add 0.1 parts of the 20% NPG stock solution dropwise to the glycerol/PBS mixture.
-
Store the final mounting medium in small aliquots at -20°C, protected from light.
Protocol 2: Using a Commercial Live-Cell Antifade Reagent
This protocol provides a general workflow for using a commercial antifade reagent for live-cell imaging, such as ProLong™ Live Antifade Reagent.[18]
Materials:
-
Cells cultured on an imaging-compatible dish or slide
-
Complete cell culture medium
-
ProLong™ Live Antifade Reagent (or similar)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare your cells for imaging according to your specific experimental protocol (e.g., staining with this compound).
-
Just prior to imaging, dilute the 100X antifade reagent stock to 1X in your imaging medium (e.g., add 10 µL of stock to 1 mL of medium).
-
Remove the existing medium from your cells and gently wash once with pre-warmed PBS.
-
Add the medium containing the antifade reagent to your cells.
-
Incubate the cells under their normal culture conditions (e.g., 37°C and 5% CO₂) for at least 15-30 minutes before starting your imaging session.
-
Proceed with imaging, following the best practices for minimizing light exposure.
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching process.
Caption: A troubleshooting workflow for addressing photobleaching issues.
References
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 6. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. “CinNapht” dyes: a new cinnoline/naphthalimide fused hybrid fluorophore. Synthesis, photo-physical study and use for bio-imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 10. bidc.ucsf.edu [bidc.ucsf.edu]
- 11. biocompare.com [biocompare.com]
- 12. journals.biologists.com [journals.biologists.com]
- 13. precipoint.com [precipoint.com]
- 14. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 16. 蛍光染色におけるトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Molecular Probes ProLong Live Antifade Reagent, for live cell imaging 1 x 1 mL | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.com]
- 19. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 20. researchgate.net [researchgate.net]
Troubleshooting low fluorescence signal with 4-(4-Fluorostyryl)cinnoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 4-(4-Fluorostyryl)cinnoline. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution does not show any fluorescence. What could be the reason?
A1: A complete lack of fluorescence can be due to several factors:
-
Incorrect Excitation/Emission Wavelengths: Ensure you are using the optimal excitation and emission wavelengths for this compound. While specific data for this compound is not widely available, related styryl dyes often have excitation in the UV-A or blue region of the spectrum and emission in the green to red region. We recommend performing a broad excitation and emission scan to determine the maxima for your specific experimental conditions.
-
Compound Degradation: The compound may have degraded due to improper storage (e.g., exposure to light, high temperatures, or strong oxidizing/reducing agents). Store the compound in a cool, dark, and dry place.
-
Solvent Effects: The fluorescence of styryl dyes can be highly dependent on the solvent environment. In some solvents, the quantum yield may be extremely low, leading to negligible fluorescence.
-
Concentration Issues: The concentration of the dye may be too low to detect a signal or, conversely, so high that it leads to self-quenching.
Q2: The fluorescence signal of my this compound is very weak. How can I improve it?
A2: A weak fluorescence signal is a common issue. Consider the following troubleshooting steps:
-
Optimize Concentration: Perform a concentration titration to find the optimal working concentration for your application.
-
Check Instrument Settings: Increase the detector gain or exposure time on your fluorometer or microscope. Ensure the light source is properly aligned and functioning at full capacity.
-
Solvent Polarity: The fluorescence of styryl dyes is often sensitive to the polarity of the solvent (solvatochromism). Experiment with different solvents to find one that enhances the fluorescence quantum yield.
-
pH of the Medium: The pH of the solution can significantly impact the fluorescence of many dyes. Check if the fluorescence of this compound is pH-dependent and buffer your solution accordingly.
-
Presence of Quenchers: Your sample might contain quenching agents. Common quenchers include dissolved oxygen, heavy ions, and certain organic molecules. Degassing the solvent or using a mounting medium with an anti-fade agent can help.
Q3: I am observing a shift in the emission wavelength of this compound in my experiment. What does this indicate?
A3: A shift in the emission wavelength, known as a spectral shift, can be indicative of several phenomena:
-
Solvatochromism: As mentioned, the emission maximum of styryl dyes can shift with changes in solvent polarity. A blue shift (hypsochromic shift) typically occurs in less polar environments, while a red shift (bathochromic shift) is observed in more polar environments.
-
Binding to a Target: If you are studying the interaction of the dye with a biological molecule (e.g., protein, nucleic acid), a spectral shift can indicate successful binding. The environment of the binding pocket is often different from the bulk solvent, leading to a change in the fluorescence emission.
-
Aggregation: Some styryl dyes exhibit aggregation-induced emission (AIE), where the fluorescence is enhanced and may shift upon forming aggregates. Conversely, aggregation can also lead to quenching and spectral shifts in other dyes.
Troubleshooting Guides
Table 1: Troubleshooting Low Fluorescence Signal
| Potential Cause | Recommended Action |
| Suboptimal Excitation/Emission Wavelengths | Perform a 3D excitation-emission matrix scan to determine the optimal wavelengths for your experimental conditions. |
| Low Concentration | Prepare a dilution series to find the optimal concentration range. Start with a stock solution in a suitable organic solvent (e.g., DMSO) and dilute into your aqueous experimental buffer. |
| High Concentration (Self-Quenching) | Dilute the sample. The relationship between concentration and fluorescence intensity is linear only at low concentrations. |
| Inappropriate Solvent | Test the fluorescence in a range of solvents with varying polarities (e.g., water, ethanol, acetonitrile, DMSO). |
| Incorrect pH | Measure the pH of your solution and adjust it using appropriate buffers. Test a pH range to find the optimum for fluorescence. |
| Presence of Quenchers | If possible, remove potential quenchers (e.g., by dialysis, purification). For microscopy, use a commercial anti-fade mounting medium. |
| Photobleaching | Reduce the excitation light intensity or the exposure time. Use an anti-fade reagent in your mounting medium for microscopy. |
| Instrument Settings | Increase the gain on the detector or use a more sensitive detector. Ensure the correct filter sets are being used for your fluorophore. |
Table 2: Example of Solvent Effects on Styryl Dye Fluorescence (Illustrative)
| Solvent | Polarity Index | Relative Fluorescence Intensity (Arbitrary Units) | Emission Maximum (nm) |
| Water | 10.2 | Low | 580 |
| Ethanol | 5.2 | Moderate | 550 |
| Acetonitrile | 5.8 | Moderate-High | 540 |
| Dichloromethane | 3.1 | High | 520 |
| DMSO | 7.2 | Moderate | 560 |
| Cyclohexane | 0.2 | Very Low | 490 |
Note: This table provides a conceptual illustration of how solvent polarity might affect the fluorescence of a styryl dye. Actual values for this compound may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Optimal Excitation and Emission Wavelengths
-
Prepare a dilute solution of this compound in your experimental buffer (e.g., 1 µM).
-
Use a scanning spectrofluorometer.
-
Excitation Spectrum: Set the emission wavelength to an estimated maximum (e.g., 550 nm) and scan a range of excitation wavelengths (e.g., 300-500 nm). The peak of this spectrum is the optimal excitation wavelength.
-
Emission Spectrum: Set the excitation wavelength to the optimum determined in the previous step and scan a range of emission wavelengths (e.g., 450-700 nm). The peak of this spectrum is the optimal emission wavelength.
-
Repeat these steps in different solvents to assess solvatochromic effects.
Protocol 2: Concentration Titration to Optimize Signal
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
Prepare a series of dilutions in your experimental buffer, for example, ranging from 10 nM to 100 µM.
-
Measure the fluorescence intensity of each dilution at the optimal excitation and emission wavelengths.
-
Plot fluorescence intensity versus concentration.
-
Identify the concentration range where the fluorescence is linearly proportional to the concentration. The optimal working concentration will likely be within this range.
Visualizations
Caption: Troubleshooting workflow for low fluorescence signal.
Caption: Conceptual signaling pathway for a fluorogenic response.
Technical Support Center: Optimizing the Synthesis of 4-(4-Fluorostyryl)cinnoline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 4-(4-Fluorostyryl)cinnoline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via common cross-coupling methods.
Heck Reaction Troubleshooting
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider activating the catalyst in situ or using a pre-catalyst. |
| Poor Substrate Reactivity | If using 4-chlorocinnoline, consider switching to the more reactive 4-bromo or 4-iodocinnoline. |
| Incorrect Base | The choice of base is crucial. Screen different organic and inorganic bases (e.g., triethylamine, potassium carbonate, sodium acetate). Ensure the base is anhydrous if required by the specific protocol. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10°C. Monitor for decomposition of starting materials or product. |
| Solvent Effects | The polarity and coordinating ability of the solvent can significantly impact the reaction. Screen solvents such as DMF, DMAc, acetonitrile, or toluene.[1] |
Issue 2: Formation of Side Products (e.g., Homocoupling of 4-Fluorostyrene)
| Potential Cause | Suggested Solution |
| Oxygen in Reaction Mixture | Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. |
| Incorrect Palladium Source | Certain palladium sources are more prone to side reactions. If using a Pd(II) source, ensure efficient reduction to Pd(0). |
| High Catalyst Loading | While counterintuitive, excessively high catalyst concentrations can sometimes promote side reactions. Try reducing the catalyst loading in small increments. |
Suzuki Coupling Troubleshooting
Issue 3: Incomplete Consumption of Starting Materials
| Potential Cause | Suggested Solution |
| Inefficient Transmetalation | The base is critical for activating the boronic acid. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is sufficiently soluble in the reaction medium. The use of aqueous base solutions is common. |
| Decomposition of Boronic Acid | Boronic acids can be unstable, especially at elevated temperatures. Use a slight excess of the boronic acid and add it to the reaction mixture just before heating. Consider using a more stable boronic ester derivative. |
| Ligand Issues | The choice of phosphine ligand is critical. Electron-rich and bulky ligands often improve the efficiency of the Suzuki coupling. |
Issue 4: Protodeborylation of 4-Fluorostyrylboronic Acid
| Potential Cause | Suggested Solution |
| Harsh Reaction Conditions | High temperatures and strongly basic aqueous conditions can promote the cleavage of the C-B bond. Try lowering the reaction temperature or using a milder base. |
| Presence of Water | While many Suzuki couplings tolerate water, excessive amounts can lead to protodeborylation. Use anhydrous solvents if the problem persists. |
Wittig Reaction Troubleshooting
Issue 5: Low Yield of the Alkene Product
| Potential Cause | Suggested Solution |
| Inefficient Ylide Formation | Ensure a sufficiently strong and fresh base (e.g., n-butyllithium, sodium hydride) is used for the deprotonation of the phosphonium salt. The reaction should be carried out under strictly anhydrous and inert conditions. |
| Steric Hindrance | If the cinnoline-4-carbaldehyde or the phosphonium ylide is sterically hindered, the reaction may be slow. Consider increasing the reaction temperature or using a less sterically demanding phosphonium salt if possible. |
| Side Reactions of the Aldehyde | Aldehydes can be prone to oxidation or polymerization. Use freshly purified 4-cinnolinecarbaldehyde. |
Issue 6: Difficulty in Separating the Product from Triphenylphosphine Oxide
| Potential Cause | Suggested Solution |
| Similar Polarity | Triphenylphosphine oxide can be difficult to remove by standard column chromatography. |
| Purification Strategy 1: After the reaction, quench with water and extract the product into a nonpolar solvent like hexane or ether. Triphenylphosphine oxide is less soluble in these solvents and may precipitate. | |
| Purification Strategy 2: Convert the triphenylphosphine oxide to a water-soluble salt by treating the crude mixture with an acid (e.g., HCl). The product can then be extracted with an organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The Heck and Suzuki cross-coupling reactions are generally the most versatile and widely used methods for this type of synthesis.[2][3] The choice between them often depends on the availability and stability of the starting materials (4-halocinnoline and 4-fluorostyrene for the Heck reaction, or 4-halocinnoline and 4-fluorostyrylboronic acid for the Suzuki reaction).
Q2: How can I prepare the 4-halocinnoline precursor?
A2: 4-Chlorocinnoline can be synthesized from 4-hydroxycinnoline by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).[4] 4-Hydroxycinnoline itself can be prepared through various methods, including the Richter cinnoline synthesis.[5]
Q3: What are the typical reaction conditions for a Heck reaction to synthesize this compound?
A3: A typical Heck reaction would involve reacting 4-chlorocinnoline with 4-fluorostyrene in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine ligand (e.g., PPh₃, P(o-tol)₃), and a base (e.g., Et₃N, K₂CO₃) in a high-boiling solvent like DMF or DMAc at elevated temperatures (e.g., 80-120 °C).[6]
Q4: What are the key parameters to optimize in a Suzuki coupling for this synthesis?
A4: The critical parameters to optimize in a Suzuki coupling are the choice of palladium catalyst and ligand, the base, the solvent system (often a mixture of an organic solvent and water), and the reaction temperature.[7]
Q5: Are there any alternative synthetic routes to consider?
A5: The Wittig reaction is a viable alternative. This would involve the reaction of a 4-cinnolinemethylphosphonium salt with 4-fluorobenzaldehyde in the presence of a strong base.[8][9]
Q6: My final product appears to be a mixture of E and Z isomers. How can I improve the stereoselectivity?
A6: The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Stabilized ylides tend to give the E-isomer, while non-stabilized ylides often favor the Z-isomer. For Heck reactions, the trans isomer is typically the major product. Careful selection of the reaction conditions and catalyst/ligand system can help to improve the desired isomer ratio.
Q7: What is the best way to purify the final product?
A7: Column chromatography on silica gel is the most common method for purifying styryl derivatives. A gradient elution with a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. Recrystallization from a suitable solvent can also be used for further purification.
Data Presentation
Table 1: Optimization of Heck Reaction Conditions for Aryl Halide Coupling
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 65 |
| 2 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 78 |
| 3 | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ | DMAc | 120 | 72 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Toluene | 110 | 85 |
Note: This table presents representative data for Heck reactions on similar aryl halide substrates and is intended to serve as a guideline for optimization.
Table 2: Optimization of Suzuki Coupling Conditions for Aryl Halide Coupling
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 75 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 92 |
| 3 | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DMF | 110 | 88 |
| 4 | Pd₂(dba)₃ (1) | RuPhos (2) | K₂CO₃ | THF/H₂O | 80 | 95 |
Note: This table presents representative data for Suzuki coupling reactions on similar aryl halide substrates and is intended as a starting point for reaction optimization.
Experimental Protocols
General Protocol for Heck Coupling
-
To a dried Schlenk flask, add 4-chlorocinnoline (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., DMF, 5 mL), the base (e.g., Et₃N, 1.5 mmol), and 4-fluorostyrene (1.2 mmol) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Suzuki Coupling
-
In a round-bottom flask, dissolve 4-chlorocinnoline (1.0 mmol), 4-fluorostyrylboronic acid (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) in the organic solvent (e.g., toluene, 5 mL).
-
Add the aqueous base solution (e.g., 2M K₂CO₃, 2 mL).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) under an inert atmosphere and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and separate the organic and aqueous layers.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
General Protocol for Wittig Reaction
-
Preparation of the Ylide: To a suspension of 4-(triphenylphosphoniomethyl)cinnoline salt (1.1 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add a strong base (e.g., n-butyllithium, 1.1 mmol) dropwise. Stir the resulting mixture at room temperature for 1 hour to form the ylide.
-
Wittig Reaction: Cool the ylide solution to 0 °C and add a solution of 4-fluorobenzaldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC or LC-MS).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.
Visualizations
References
- 1. Wittig Reaction Practice Problems [chemistrysteps.com]
- 2. mdpi.com [mdpi.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. Cinnoline - Wikipedia [en.wikipedia.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
Technical Support Center: Purification of 4-(4-Fluorostyryl)cinnoline
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 4-(4-Fluorostyryl)cinnoline by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting solvent system for the column chromatography of this compound?
A good starting point for developing a solvent system is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. Based on protocols for similar cinnoline derivatives, a gradient of ethyl acetate in hexane is recommended[1]. You should first perform thin-layer chromatography (TLC) with varying ratios (e.g., 10:1, 5:1, 2:1 hexane:ethyl acetate) to determine the optimal solvent system that provides good separation between your product and any impurities.
Q2: What type of stationary phase is suitable for this purification?
Silica gel is the most common and generally suitable stationary phase for the purification of cinnoline derivatives[1]. Standard silica gel (60 Å, 230-400 mesh) is a good choice.
Q3: My compound appears to be degrading on the silica gel column. What can I do?
Compound degradation on silica gel can occur if the compound is sensitive to the acidic nature of the silica[2]. To mitigate this, you can:
-
Deactivate the silica gel: Prepare a slurry of silica gel in your chosen solvent system and add a small amount of a base, such as triethylamine (~1%), to neutralize the acidic sites.
-
Use an alternative stationary phase: Consider using a less acidic stationary phase like alumina or Florisil[2]. However, you will need to re-optimize your solvent system for these stationary phases.
Q4: I am having trouble dissolving my crude this compound in the initial mobile phase for loading onto the column. What should I do?
If your compound has poor solubility in the mobile phase, you can try the following:
-
Minimal strong solvent: Dissolve the crude product in a minimum amount of a stronger, more polar solvent (e.g., dichloromethane or acetone) and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the column[3]. This is known as "dry loading".
-
Solvent pre-mixing: Dissolve your sample in a slightly more polar solvent mixture than your initial running solvent, ensuring it's still a minimal volume to maintain a tight band on the column[3].
Q5: The separation between my desired product and an impurity is poor, even with various solvent systems. What are my options?
Poor separation can be addressed by:
-
Optimizing the solvent system: Try a different combination of solvents. For example, you could replace hexane with cyclohexane or ethyl acetate with dichloromethane/methanol mixtures.
-
Using a finer mesh silica gel: This can improve resolution but may result in slower flow rates.
-
Employing a different chromatography technique: If flash chromatography is insufficient, you may need to consider more advanced techniques like preparative HPLC.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product does not elute from the column | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| The compound may have decomposed on the column. | Test the stability of your compound on a small amount of silica gel before running the column. If it is unstable, consider using a deactivated stationary phase or an alternative like alumina[2]. | |
| Product elutes too quickly (with the solvent front) | The solvent system is too polar. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of hexane. |
| Streaking or tailing of the product band | The compound is not fully soluble in the mobile phase. | Try a different solvent system in which your compound is more soluble. |
| The column is overloaded with the sample. | Use a larger column or reduce the amount of sample loaded. | |
| The compound is interacting too strongly with the stationary phase. | Consider deactivating the silica gel with a small amount of triethylamine. | |
| Cracks or channels in the silica gel bed | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. Repack the column if necessary. |
| The column was heated unevenly (e.g., by direct sunlight). | Keep the column in a location with a stable temperature[4]. | |
| Multiple components in fractions that appeared as a single spot on TLC | An impurity may have the same Rf value as the product in the chosen solvent system. | Try a different TLC solvent system to see if you can resolve the components. |
| The compound may be degrading during chromatography. | Re-evaluate the stability of your compound on silica gel. |
Experimental Protocol: Column Chromatography of this compound
This is a general protocol and may require optimization based on the specific impurity profile of your crude product.
1. Preparation of the Stationary Phase:
-
Prepare a slurry of silica gel in the initial, least polar solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
2. Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the dry sample-adsorbed silica to the top of the prepared column.
3. Elution:
-
Begin eluting with the initial, low-polarity solvent system.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., step-wise gradient from 95:5 to 80:20 hexane:ethyl acetate).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
4. Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for column chromatography purification.
References
Technical Support Center: Cinnoline Compound Stability in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cinnoline compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when working with these compounds in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My cinnoline compound is precipitating out of my aqueous buffer. What could be the cause and how can I resolve it?
A1: Precipitation of cinnoline compounds in aqueous buffers is a common issue that can arise from several factors:
-
Low Aqueous Solubility: Cinnoline and its derivatives can have limited solubility in aqueous media, especially at neutral pH. The solubility is often pH-dependent.
-
"Salting Out": High concentrations of salts in your buffer (e.g., phosphate buffers at high molarity) can decrease the solubility of organic compounds like cinnolines, leading to precipitation.
-
Aggregation: At concentrations above a certain threshold, known as the Critical Aggregation Concentration (CAC), individual molecules can self-assemble into larger aggregates that may precipitate from the solution.
Troubleshooting Steps:
-
Adjust pH: Cinnoline has a pKa of approximately 2.64, meaning it will be protonated and potentially more soluble in acidic conditions.[1] Systematically varying the pH of your buffer may help to find a range where your compound is more soluble.
-
Lower Buffer Concentration: If using a high concentration buffer, try reducing the molarity to minimize the "salting out" effect.
-
Incorporate Co-solvents: If permissible for your experiment, adding a small percentage of an organic co-solvent like DMSO or ethanol can significantly increase the solubility of your cinnoline compound.[2][3] Start with a low percentage (e.g., 1-5%) and gradually increase if necessary, keeping in mind the tolerance of your experimental system to the co-solvent.
-
Sonication/Vortexing: Ensure your compound is fully dissolved initially by using sonication or vigorous vortexing.
Q2: I am observing a change in the color of my cinnoline solution over time. Does this indicate degradation?
A2: Yes, a color change, such as a solution turning green, can be an indicator of degradation.[4] Cinnoline itself is a pale yellow solid, and changes in the chromophore through chemical modification can lead to a shift in the visible absorption spectrum. It is recommended to characterize the solution using UV-Vis spectroscopy and HPLC to investigate the appearance of new peaks that would confirm the presence of degradation products.
Q3: How stable are cinnoline compounds to hydrolysis in aqueous solutions?
A3: The hydrolytic stability of cinnoline compounds can vary depending on the specific substituents on the cinnoline ring. Some derivatives have been noted for their increased stability in aqueous solutions. However, forced degradation studies on the cinnoline derivative, cinnarizine, have shown it to be stable under both acidic and alkaline hydrolytic conditions.[5] In contrast, related heterocyclic compounds can be susceptible to pH-dependent hydrolysis.[6][7] It is crucial to experimentally determine the stability of your specific cinnoline compound under your experimental pH conditions.
General recommendations:
-
For initial experiments, preparing fresh solutions is always the best practice.
-
If storing solutions, it is advisable to do so at low temperatures (e.g., 4°C or -20°C) and protected from light.
-
Conduct a preliminary stability study by analyzing your solution via HPLC after storing it under your intended experimental conditions for a relevant period.
Q4: Are cinnoline compounds sensitive to light?
A4: While a forced degradation study on cinnarizine showed it to be stable under photolytic conditions, this may not be true for all cinnoline derivatives.[5] The analogous compound, quinoline, is known to undergo photodegradation in water, a process that can be accelerated by components in the solution and influenced by pH.[8] The degradation can lead to the formation of hydroxylated byproducts. Given the structural similarity, it is prudent to assume that cinnoline compounds may be light-sensitive.
Preventative Measures:
-
Work with cinnoline solutions in a fume hood with the light turned off or shielded.
-
Store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil.
-
Minimize exposure to ambient light during experimental setup and execution.
Q5: My cinnoline compound appears to be causing artifacts in my biological assay. Could this be related to its stability?
A5: Yes, assay artifacts can be a consequence of compound instability or poor solubility. Two common mechanisms are:
-
Compound Aggregation: If the concentration of your cinnoline compound in the assay is above its CAC, it may form aggregates. These aggregates can non-specifically interact with proteins and other assay components, leading to false positive or false negative results.
-
Reactive Degradants: Degradation of the cinnoline compound could produce new chemical entities that are reactive and interfere with the assay. For example, some compounds can generate reactive oxygen species upon degradation, which can impact cellular health and assay readouts.
Troubleshooting Strategy:
-
Determine the Critical Aggregation Concentration (CAC): If you suspect aggregation, it is beneficial to determine the CAC of your compound under your assay conditions. This can be done using techniques like dynamic light scattering (DLS).
-
Assay in the Presence of a Detergent: Including a low concentration of a non-ionic detergent, such as Triton X-100 or Tween-20 (e.g., 0.01%), can help to disrupt compound aggregates and may mitigate assay artifacts.
-
Pre-incubation Controls: Incubate your compound in the assay buffer for the duration of your experiment and then analyze it by HPLC to check for degradation. This will help you to distinguish between the activity of the parent compound and any potential degradants.
Troubleshooting Guides
Issue 1: Unexpected Loss of Compound Potency or Concentration
| Potential Cause | Troubleshooting Action |
| Hydrolytic Degradation | Prepare fresh solutions for each experiment. If storage is necessary, store at low temperature and neutral pH unless pH-stability has been confirmed. Conduct a time-course experiment and analyze samples by HPLC to determine the rate of degradation under your experimental conditions. |
| Photodegradation | Protect all solutions from light by using amber vials or wrapping containers in foil. Minimize light exposure during all experimental steps. |
| Oxidative Degradation | Degas buffers before use. If your experiment is sensitive to oxidation, consider adding an antioxidant, if compatible with your assay. A forced degradation study on cinnarizine showed it was labile to oxidative conditions.[5] |
| Adsorption to Surfaces | Cinnoline compounds can be "sticky." Use low-binding plasticware or silanized glassware. Include a small amount of a non-ionic detergent in your buffers if permissible. |
Issue 2: Inconsistent or Irreproducible Experimental Results
| Potential Cause | Troubleshooting Action |
| Compound Precipitation | Visually inspect all solutions for signs of precipitation before use. Centrifuge solutions and test the supernatant to confirm the concentration. Refer to the precipitation FAQ for solubilization strategies. |
| Formation of Aggregates | Work at concentrations below the Critical Aggregation Concentration (CAC) if known. Include a detergent like 0.01% Triton X-100 in your assay buffer to disrupt aggregates. |
| Inconsistent Solution Preparation | Ensure a standardized and validated protocol for dissolving the compound. Use sonication and/or vortexing to ensure complete dissolution. |
| Interaction with Assay Components | Some cinnoline derivatives might interact with components in complex media like cell culture media.[9][10] Test the stability of your compound directly in the complete assay medium over the time course of your experiment. |
Experimental Protocols
Protocol 1: Forced Degradation Study for Cinnoline Compounds
This protocol outlines a general procedure for conducting a forced degradation study to understand the intrinsic stability of a cinnoline compound.[11][12][13]
1. Stock Solution Preparation:
-
Prepare a stock solution of your cinnoline compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a co-solvent mixture if solubility is low).
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C for up to 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at 60°C for up to 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~100 µg/mL. Keep at room temperature for up to 24 hours, protected from light.
-
Thermal Degradation: Keep the solid compound in an oven at 70°C for 48 hours. Also, reflux a solution of the compound (~100 µg/mL in a suitable solvent) at 70°C for 24 hours.
-
Photodegradation: Expose a solution of the compound (~100 µg/mL) to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period. A control sample should be wrapped in foil and kept alongside.
3. Sample Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of the parent compound remaining and to observe the formation of any degradation products.
4. Data Presentation:
| Stress Condition | Time (hours) | % Parent Compound Remaining | Number of Degradation Peaks |
| 0.1 M HCl, 60°C | 0 | 100 | 0 |
| 8 | |||
| 24 | |||
| 0.1 M NaOH, 60°C | 0 | 100 | 0 |
| 8 | |||
| 24 | |||
| 3% H₂O₂, RT | 0 | 100 | 0 |
| 8 | |||
| 24 |
This table should be populated with your experimental data.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the parent cinnoline compound from its potential degradation products.
1. Initial Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the cinnoline compound has maximum absorbance.
2. Method Development:
-
Inject a solution of the un-degraded cinnoline compound to determine its retention time.
-
Inject the samples from the forced degradation study.
-
Optimize the gradient to achieve baseline separation between the parent peak and all degradation peaks. The goal is to have a resolution of >1.5 between all peaks.
-
If co-elution occurs, try modifying the mobile phase (e.g., using methanol instead of acetonitrile, or using a phosphate buffer).
3. Degradation Product Identification:
-
The separated degradation products can be further characterized using LC-MS to determine their mass and fragmentation patterns, which aids in structure elucidation.[5][14]
Visualizations
Caption: Workflow for a forced degradation study of a cinnoline compound.
Caption: Potential degradation pathways for cinnoline derivatives in aqueous solution.
References
- 1. Cinnoline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Identification and characterization of two new oxidation degradation impurities in cinnarizine through LC-HRMS/MS and 1H NMR, along with in silico toxicity predictions of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of hyaluronan hydrolysis in acidic solution at various pH values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijrpp.com [ijrpp.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. LC-MS/MS Analysis of Choline Compounds in Japanese-Cultivated Vegetables and Fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Autofluorescence in Cells When Using Styryl Dyes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges associated with cellular autofluorescence when using styryl dyes in your imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is cellular autofluorescence and what causes it?
A1: Cellular autofluorescence is the natural emission of light by biological structures when they are excited by light, which can interfere with the detection of specific fluorescent signals from your styryl dyes.[1][2] The primary causes of autofluorescence include:
-
Endogenous Fluorophores: Molecules naturally present in cells, such as NADH, FAD (riboflavins), collagen, elastin, and lipofuscin, can fluoresce when excited.[1][2][3]
-
Fixation Methods: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can react with cellular amines and proteins to create fluorescent products.[4][5][6] Glutaraldehyde tends to cause more intense autofluorescence than formaldehyde.[7]
-
Heat and Dehydration: High temperatures during sample preparation can increase background fluorescence, particularly in the red spectrum (530-600 nm).[4][6]
-
Culture Media Components: Phenol red and components of fetal bovine serum (FBS) in cell culture media can be sources of autofluorescence.[5]
Q2: How does autofluorescence interfere with styryl dye imaging?
A2: Styryl dyes, like FM1-43, are used to study processes such as synaptic vesicle exocytosis and endocytosis.[8][9] Autofluorescence can create a high background signal that obscures the specific fluorescence from the styryl dye, making it difficult to distinguish the signal of interest from the noise. This is especially problematic when detecting low-abundance targets or subtle changes in fluorescence.[5] Most autofluorescence is detected at shorter wavelengths, absorbing between 350-500 nm and emitting between 350-550 nm, which can overlap with the emission spectra of some styryl dyes.[1]
Q3: What are the general strategies to reduce autofluorescence?
A3: There are several approaches to minimize the impact of autofluorescence on your imaging experiments:
-
Procedural Modifications: Optimizing your experimental protocol can significantly reduce autofluorescence from the start.
-
Chemical Quenching: Using specific chemical agents to reduce the fluorescence of endogenous molecules.
-
Photobleaching: Intentionally exposing the sample to light to destroy the fluorescent properties of autofluorescent molecules before imaging.
-
Spectral Unmixing: Using advanced imaging and software techniques to computationally separate the autofluorescence signal from the specific styryl dye signal.
Troubleshooting Guides
Issue 1: High background fluorescence is obscuring my styryl dye signal.
This is a common issue that can often be addressed by modifying your experimental protocol.
Troubleshooting Workflow: Procedural Modifications
Caption: Troubleshooting workflow for reducing high background fluorescence.
Detailed Methodologies: Procedural Modifications
-
Optimizing Fixation:
-
Reduced Aldehyde Concentration and Time: If using paraformaldehyde (PFA), try reducing the concentration from 4% to a lower effective concentration. Minimize the fixation time to what is necessary for your sample type.[6]
-
Alternative Fixatives: Consider using non-aldehyde-based fixatives like ice-cold methanol or ethanol, which can reduce the formation of fluorescent byproducts.[5][10]
-
-
Modifying Cell Culture Conditions:
-
Phenol Red-Free Media: For live-cell imaging, switch to a culture medium that does not contain phenol red, as it is a known source of autofluorescence.[5]
-
Serum Considerations: Fetal Bovine Serum (FBS) can contribute to background fluorescence. Try reducing the FBS concentration in your staining buffer or substituting it with Bovine Serum Albumin (BSA).[5][11]
-
-
Improving Sample Purity:
-
Dead Cell Removal: Dead cells are often more autofluorescent than live cells.[5] Use techniques like low-speed centrifugation or a Ficoll gradient to remove them.[11] A viability dye can also be used to exclude dead cells during analysis.[5]
-
Red Blood Cell Lysis: For tissue samples, perfusing with PBS prior to fixation can remove red blood cells, which contain autofluorescent heme groups.[4][6]
-
Issue 2: Procedural modifications are insufficient to reduce autofluorescence.
When optimizing your protocol isn't enough, chemical quenching agents can be employed to actively reduce autofluorescence.
Comparison of Chemical Quenching Agents
| Quenching Agent | Target Autofluorescence Source(s) | Typical Concentration | Incubation Time | Advantages | Disadvantages |
| Sodium Borohydride | Aldehyde-induced (Schiff bases)[2][7] | 1 mg/mL in PBS[12] | 3 x 10 minutes[12] | Effective for aldehyde-induced autofluorescence. | Can have variable results and may affect some epitopes.[13] |
| Trypan Blue | General intracellular autofluorescence[3] | ~2.0 mg/mL[3] | Varies by protocol | Can increase signal-to-noise ratio significantly.[3] | Has its own fluorescence in the far-red spectrum.[3] |
| Sudan Black B | Lipofuscin and other sources[14][15] | 0.3% in 70% ethanol[15] | 10-15 minutes[15] | Effective at masking lipofuscin. | Can introduce background in red and far-red channels.[14] |
| Copper Sulfate | Lipofuscin, red blood cells, and other sources[16][17] | Varies by protocol | Varies by protocol | Reduces a broad range of autofluorescence. | The exact quenching mechanism is not fully understood.[16] |
| Commercial Kits (e.g., TrueVIEW™, TrueBlack™) | Various (non-lipofuscin and lipofuscin)[15] | Per manufacturer's instructions | Typically short (e.g., 2 minutes for TrueVIEW™)[18] | Optimized for specific targets and can be very effective.[15][18] | Can be more expensive than individual reagents. |
Detailed Protocol: Sodium Borohydride Treatment for Aldehyde-Fixed Cells
-
Preparation: Prepare a fresh 1 mg/mL solution of sodium borohydride in ice-cold PBS. Safety Note: Handle sodium borohydride with care in a well-ventilated area.
-
Application: After fixation and permeabilization, wash the cells or tissue sections with PBS.
-
Incubation: Incubate the samples in the freshly prepared sodium borohydride solution. For cell monolayers, two 4-minute incubations are often sufficient.[7] For tissue sections, three 10-minute incubations may be necessary.[7][12]
-
Washing: Thoroughly rinse the samples multiple times with PBS to remove all traces of sodium borohydride.
-
Proceed with Staining: Continue with your standard blocking and styryl dye staining protocol.
Issue 3: Chemical quenching is affecting my styryl dye signal or is not effective enough.
In cases where chemical treatments are not ideal, photobleaching or spectral unmixing offer powerful alternatives.
Workflow for Advanced Autofluorescence Reduction Techniques
Caption: Workflow for photobleaching and spectral unmixing techniques.
Detailed Methodologies: Advanced Techniques
-
Photobleaching Protocol:
-
Setup: Use a broad-spectrum light source, such as a white phosphor light-emitting diode (LED) array.[19]
-
Exposure: Before applying the styryl dye, irradiate the slide-mounted tissue sections.[19] An initial exposure of 48 hours can be a good starting point, which can be optimized.[19] Some protocols have shown significant reduction in autofluorescence after two 45-minute cycles of immersion in an alkaline hydrogen peroxide solution while exposing to a bright white LED light.[20]
-
Staining: After photobleaching, proceed with your standard immunofluorescence staining protocol. Photobleaching has been shown to have minimal effect on the fluorescence intensity of the probes themselves.[19]
-
-
Spectral Unmixing Protocol Overview:
-
Acquire Reference Spectra:
-
Autofluorescence Spectrum: On an unstained control sample, acquire a lambda stack (a series of images at different emission wavelengths) to determine the emission spectrum of the autofluorescence.[21]
-
Styryl Dye Spectrum: On a sample stained only with your styryl dye, acquire a lambda stack to get its specific emission spectrum.[21]
-
-
Image Experimental Sample: Acquire a lambda stack of your fully stained experimental sample.
-
Linear Unmixing: Use imaging software to perform linear unmixing. The software will use the reference spectra to computationally separate the contribution of the autofluorescence and the styryl dye in each pixel of the experimental image, effectively removing the background.[22][23]
-
By systematically working through these troubleshooting guides and understanding the underlying causes of autofluorescence, you can significantly improve the quality and reliability of your imaging data when working with styryl dyes.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. med.virginia.edu [med.virginia.edu]
- 4. Causes of Autofluorescence [visikol.com]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. Visikol® - Blog Post: Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging | Visikol [visikol.com]
- 7. hwpi.harvard.edu [hwpi.harvard.edu]
- 8. Using the fluorescent styryl dye FM1-43 to visualize synaptic vesicles exocytosis and endocytosis in motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bosterbio.com [bosterbio.com]
- 12. youtube.com [youtube.com]
- 13. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 14. Tech Tip: Battling Tissue Autofluorescence - Biotium [biotium.com]
- 15. Autofluorescence Quenching | Visikol [visikol.com]
- 16. researchgate.net [researchgate.net]
- 17. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 19. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 22. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 23. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Toxicity of 4-(4-Fluorostyryl)cinnoline and its Analogs
Disclaimer: The following information is based on published research on structurally similar compounds, namely styrylquinolines. While 4-(4-Fluorostyryl)cinnoline belongs to the broader class of styryl-heterocycles, direct experimental data for this specific compound and its analogs is limited in the public domain. The provided data and protocols should be considered as a starting point for your research and may require optimization for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic activity of this compound and its analogs?
A1: Based on studies of analogous styrylquinoline compounds, this compound and its analogs are anticipated to exhibit cytotoxic effects against various cancer cell lines. The potency is expected to be influenced by the specific substitutions on both the cinnoline and the styryl rings. For instance, the presence of electron-withdrawing groups on the styryl ring has been shown to enhance cytotoxic activity in similar compounds.
Q2: What is the likely mechanism of cell death induced by these compounds?
A2: Research on styrylquinolines suggests that these compounds can induce apoptosis, which is a form of programmed cell death. This process is often mediated through the mitochondrial pathway and can be independent of the p53 tumor suppressor protein, which is a significant finding for cancers with mutated p53. It is also reported that these compounds can lead to the generation of reactive oxygen species (ROS), which can contribute to cellular damage and cell death.[1]
Q3: Are there any known structure-activity relationships (SAR) for this class of compounds?
A3: Yes, for the broader class of styryl-heterocycles, SAR studies have indicated that:
-
Substituents on the styryl moiety play a crucial role. Electron-withdrawing groups, such as nitro or halogen groups, tend to increase cytotoxic activity.[1]
-
The nature of the heterocyclic ring (in this case, cinnoline) and its substituents also influences activity.
Q4: How should I dissolve this compound and its analogs for in vitro assays?
A4: These compounds are generally soluble in organic solvents like dimethyl sulfoxide (DMSO). For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentrations in the cell culture medium. It is crucial to ensure that the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in the MTT cytotoxicity assay.
-
Question: I am observing high variability between replicate wells in my MTT assay. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Uneven cell seeding: Ensure you have a single-cell suspension and mix the cells thoroughly before and during seeding to get a uniform cell number in each well.
-
Edge effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the media components and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Compound precipitation: Your compound might be precipitating at the tested concentrations in the aqueous culture medium. Visually inspect the wells under a microscope for any signs of precipitation. If observed, you may need to adjust the solvent or the final concentration.
-
Incomplete formazan dissolution: Ensure the formazan crystals are completely dissolved before reading the absorbance. You can try a longer incubation with the solubilization solution or gentle shaking.
-
Issue 2: The optical density (OD) in the MTT assay increases with higher compound concentrations.
-
Question: I expected to see a decrease in cell viability (and thus OD) with increasing concentrations of my compound, but I'm seeing the opposite. Why is this happening?
-
Answer: This is a known artifact that can occur with certain compounds in the MTT assay.
-
Compound interference: The compound itself might be directly reducing the MTT reagent to formazan, leading to a false-positive signal. To test for this, set up control wells containing the compound in cell-free media and perform the MTT assay. If you see a color change, your compound is interfering with the assay.
-
Cellular metabolism changes: Some compounds can induce a temporary increase in mitochondrial activity as a stress response, leading to higher MTT reduction and an apparent increase in viability before cytotoxicity becomes evident at higher concentrations or longer incubation times.
-
Alternative assays: If compound interference is confirmed, consider using an alternative cytotoxicity assay that is not based on metabolic activity, such as the Sulforhodamine B (SRB) assay, which measures total protein content, or a dye exclusion assay like Trypan Blue.
-
Issue 3: Difficulty in interpreting Annexin V-FITC/PI apoptosis assay results.
-
Question: I am seeing a large population of cells that are double-positive for Annexin V and PI, even at early time points. How should I interpret this?
-
Answer: A large double-positive population (late apoptotic/necrotic) at early time points could indicate:
-
High compound concentration: The concentration of your compound may be too high, causing rapid cell death that quickly progresses to secondary necrosis. Try testing a lower concentration range or shorter incubation times.
-
Cell handling: Overly harsh cell handling during harvesting and staining (e.g., vigorous pipetting or centrifugation) can damage cell membranes, leading to PI uptake in viable cells. Handle cells gently.
-
Necrotic cell death: Your compound might be inducing necrosis in addition to or instead of apoptosis. Necrotic cells will also stain positive for both Annexin V and PI. You may need to perform additional assays to distinguish between apoptosis and necrosis.
-
Data Presentation
The following tables summarize the cytotoxic activity (IC50 values) of various styrylquinoline analogs, which are structurally related to this compound. This data can serve as a reference for expected potency.
Table 1: Cytotoxic Effect (IC50 in µM) of Styrylquinoline Analogs on Colon Cancer Cell Lines. [2]
| Compound | Cell Line | 24h | 48h |
| 3a | SW480 | 26.5 ± 2.1 | 15.3 ± 1.8 |
| SW620 | 15.8 ± 1.5 | 6.4 ± 0.7 | |
| 3b | SW480 | 72.6 ± 11.0 | 45.1 ± 5.3 |
| SW620 | 49.1 ± 4.6 | 28.9 ± 3.1 | |
| 3d | SW480 | 63.2 ± 7.5 | 38.7 ± 4.2 |
| SW620 | 22.4 ± 2.9 | 12.1 ± 1.4 | |
| 5-FU (Control) | SW480 | > 100 | 85.2 ± 9.7 |
| SW620 | > 100 | 76.4 ± 8.5 |
Table 2: Cytotoxic Effect (IC50 in µM) of Styrylquinoline Analogs on Various Cancer Cell Lines.
| Compound | HCT 116 (p53+/+) | HCT 116 (p53-/-) | U-251 (p53 mutant) |
| Analog 1 | 1.5 ± 0.2 | 1.1 ± 0.1 | 2.3 ± 0.3 |
| Analog 2 | 0.77 ± 0.09 | 0.55 ± 0.06 | 1.2 ± 0.1 |
| Doxorubicin | 0.2 ± 0.03 | 0.3 ± 0.04 | 0.4 ± 0.05 |
Experimental Protocols
MTT Cell Viability Assay
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound or its analog (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete medium from a DMSO stock solution.
-
After 24 hours, replace the medium with 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound or its analog
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of the test compound for the specified time. Include an untreated control.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[3][4]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[3][4]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[4][5]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3][4]
-
Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[3]
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
Signaling Pathways & Experimental Workflows
Caption: General workflow for assessing the cytotoxicity of novel compounds.
Caption: Proposed p53-independent mitochondrial apoptosis pathway.
References
- 1. Design, Synthesis and In Vitro Activity of Anticancer Styrylquinolines. The p53 Independent Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and In Vitro Activity of Anticancer Styrylquinolines. The p53 Independent Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Improving cell permeability of cinnoline-based probes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cinnoline-based probes, with a focus on improving cell permeability for live-cell imaging applications.
Frequently Asked Questions (FAQs)
Q1: My cinnoline-based probe shows low fluorescence signal in live cells. What are the potential causes and solutions?
A1: Low fluorescence signal is a common issue that can often be attributed to poor cell permeability of the probe. Other causes include suboptimal imaging conditions or probe instability.
Troubleshooting Steps:
-
Verify Probe Permeability: Poor cell permeability is a primary reason for a weak signal. Consider the physicochemical properties of your probe. Highly charged or polar molecules often exhibit poor membrane permeability.
-
Optimize Staining Conditions:
-
Concentration: Titrate the probe concentration to find the optimal balance between signal intensity and potential cytotoxicity.
-
Incubation Time: Increase the incubation time to allow for sufficient probe accumulation within the cells.
-
Temperature: Most cell uptake processes are energy-dependent and occur optimally at 37°C. Ensure your incubation is performed at the appropriate temperature.
-
-
Check Imaging Settings:
-
Ensure the excitation and emission filters on the microscope are appropriate for the spectral properties of your cinnoline probe.
-
Increase the exposure time or laser power, but be mindful of phototoxicity, which can harm the cells and bleach the fluorophore.
-
-
Assess Probe Stability: Confirm that your probe is stable in the cell culture medium for the duration of the experiment. Degradation of the probe will lead to a loss of signal.
-
Control for Autofluorescence: Use a negative control (unstained cells) to determine the level of background autofluorescence. If autofluorescence is high, consider using a probe with excitation and emission wavelengths in the red or far-red spectrum to minimize this interference.
Q2: I am observing high background fluorescence in my live-cell imaging experiments. How can I reduce it?
A2: High background fluorescence can obscure the specific signal from your probe and is often caused by non-specific binding of the probe to cellular components or extracellular matrix, or by the intrinsic fluorescence of the cell culture medium.
Troubleshooting Steps:
-
Reduce Probe Concentration: Using a lower concentration of the probe can minimize non-specific binding.
-
Include Wash Steps: After incubating the cells with the probe, perform one or more wash steps with fresh, pre-warmed medium or phosphate-buffered saline (PBS) to remove excess, unbound probe.
-
Use Phenol Red-Free Medium: Phenol red, a common component of cell culture media, is fluorescent and can contribute significantly to background noise. Switch to a phenol red-free medium for imaging experiments.
-
Optimize Blocking: If applicable to your protocol, using a blocking agent like bovine serum albumin (BSA) can help to reduce non-specific binding sites.
-
Consider a Fluorogenic Probe Design: A powerful strategy to reduce background is to use a "fluorogenic" probe that is non-fluorescent until it interacts with its target or enters the cell. This minimizes the signal from unbound or extracellular probes.
Q3: How can I chemically modify my cinnoline-based probe to improve its cell permeability?
A3: Improving cell permeability often involves modifying the probe's physicochemical properties, such as lipophilicity and charge, to facilitate its passage across the lipid bilayer of the cell membrane.
Strategies for Chemical Modification:
-
Increase Lipophilicity: Introducing lipophilic (fat-loving) functional groups can enhance membrane permeability. However, excessive lipophilicity can lead to aggregation or non-specific binding to lipid-rich organelles.
-
Reduce Charge: Neutral or slightly cationic molecules tend to cross cell membranes more readily than highly charged anionic molecules. Masking charged groups with cleavable esters can be an effective strategy. These esters are often cleaved by intracellular esterases, releasing the active, charged form of the probe inside the cell and trapping it.
-
Introduce a Spirolactam Ring: For rhodamine-like fluorophores, introducing a spirolactam structure can create an equilibrium between a non-polar, non-fluorescent, and cell-permeable "closed" form and a polar, fluorescent, and less permeable "open" form. This equilibrium can be tuned to favor the closed form for better cell entry.
Data Presentation: Structure-Permeability Relationships
| Probe Modification | Key Physicochemical Change | Effect on Permeability | Rationale |
| Addition of Alkyl Chains | Increased Lipophilicity (LogP) | Generally Increased | Enhances partitioning into the lipid bilayer. However, very long chains can cause excessive retention in the membrane. |
| Introduction of Carboxylate Groups | Increased Negative Charge | Decreased | Charged species are repelled by the negatively charged components of the cell membrane and have low lipid solubility. |
| Esterification of Carboxylates | Masking of Negative Charge | Increased | The neutral ester can diffuse across the membrane. Intracellular esterases can then cleave the ester, trapping the charged probe inside. |
| Addition of Quaternary Amines | Increased Positive Charge | Can Increase or Decrease | A slight positive charge can be beneficial for interacting with the negatively charged cell surface, but a high charge density can hinder passage through the lipid core. |
| Formation of a Spirolactam | Increased Lipophilicity, Reduced Polarity | Increased | The non-polar, non-fluorescent spirolactam form is more membrane-permeable. Once inside the cell, the equilibrium can shift to the fluorescent zwitterionic form. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, non-cell-based method to predict the passive permeability of a compound.
Methodology:
-
Prepare the Donor Plate: A 96-well filter plate with a hydrophobic PVDF membrane is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.
-
Prepare the Acceptor Plate: A 96-well acceptor plate is filled with a buffer solution (e.g., PBS at pH 7.4).
-
Add Compound to Donor Plate: The cinnoline-based probe is dissolved in buffer and added to the wells of the lipid-coated donor plate.
-
Create the "Sandwich": The donor plate is placed on top of the acceptor plate, creating a "sandwich" where the two compartments are separated by the artificial membrane.
-
Incubation: The plate sandwich is incubated for a defined period (typically 4-16 hours) with gentle shaking to allow the compound to diffuse from the donor to the acceptor compartment.
-
Quantification: After incubation, the concentration of the probe in both the donor and acceptor wells is measured using a suitable analytical method (e.g., fluorescence plate reader, UV-Vis spectrophotometry, or LC-MS).
-
Calculate Permeability Coefficient (Pe): The effective permeability coefficient (Pe) is calculated using the concentrations in the donor and acceptor wells and the incubation time.
Cell-Based Probe Uptake Assay using Flow Cytometry
This protocol provides a quantitative measure of probe uptake into live cells.
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a sub-confluent monolayer on the day of the experiment.
-
Probe Incubation: Prepare a working solution of the cinnoline-based probe in pre-warmed cell culture medium. Remove the old medium from the cells and add the probe-containing medium. Incubate for the desired time at 37°C.
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS to remove excess probe. Detach the cells using a gentle dissociation reagent (e.g., trypsin-EDTA).
-
Cell Staining (Optional): If desired, cells can be co-stained with a viability dye (e.g., Propidium Iodide) to exclude dead cells from the analysis.
-
Flow Cytometry Analysis: Analyze the cell suspension on a flow cytometer equipped with the appropriate lasers and filters for your probe's fluorescence spectrum.
-
Data Analysis: Gate on the live cell population and quantify the mean fluorescence intensity (MFI) of the cells. The MFI is proportional to the amount of probe taken up by the cells. This allows for a quantitative comparison of the permeability of different probes or the effect of different incubation conditions.
Visualizations
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caption: Strategies to enhance the cell permeability of cinnoline-based probes.
Validation & Comparative
A Comparative Guide to 4-(4-Fluorostyryl)cinnoline and Other Styryl Dyes for Cellular Imaging
In the dynamic field of cellular imaging and drug development, the selection of appropriate fluorescent probes is paramount for accurate and insightful experimental outcomes. Styryl dyes, a class of lipophilic fluorescent molecules, have garnered significant attention for their utility in visualizing cellular membranes and dynamic processes such as endocytosis and exocytosis. This guide provides a comparative analysis of a novel styryl dye, 4-(4-Fluorostyryl)cinnoline, with other well-established styryl dyes.
This comparison aims to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions when selecting a styryl dye for their specific research applications. The performance of these dyes is evaluated based on their photophysical properties and cytotoxic effects, with supporting experimental data presented for objective comparison.
Photophysical Properties: A Comparative Analysis
The efficacy of a fluorescent dye is largely determined by its photophysical characteristics, including its absorption and emission spectra, quantum yield, and Stokes shift. An ideal fluorescent probe possesses a high quantum yield for bright signaling, a large Stokes shift to minimize self-quenching and background noise, and excitation/emission wavelengths that are compatible with standard imaging equipment and minimize cellular autofluorescence.
Below is a table summarizing the key photophysical properties of this compound and other commonly used styryl dyes.
| Dye | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference Solvent |
| This compound (Hypothetical) | 485 | 610 | 125 | 0.45 | DMSO |
| FM 1-43 | 479 | 598 | 119 | ~0.4 (in membranes) | Methanol/Membranes |
| SP-468 | 468 | 600 | 132 | Not Reported | Methanol |
| SQ-535 | 535 | 660 | 125 | Not Reported | Methanol |
| ASP+ | 460 | 610 | 150 | 0.03 (in ethanol) | Ethanol |
Note: The data for this compound is hypothetical and is projected based on the known properties of styryl and cinnoline-containing fluorophores. This is due to the limited availability of published experimental data for this specific compound. The properties of other dyes are sourced from published literature.
Cytotoxicity Profile
The utility of a fluorescent dye in live-cell imaging is critically dependent on its low cytotoxicity. A dye that perturbs normal cellular function or induces cell death can lead to misleading experimental results. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxicity of a compound.
| Dye | Cell Line | IC50 (µM) |
| This compound (Hypothetical) | HeLa | > 50 |
| Styryl-QL | HepG2, RAW264.7 | Not explicitly stated, but selective towards cancer cells |
| Styryl-BT | HepG2, RAW264.7 | Not explicitly stated, but selective towards cancer cells |
| SP compound 6e | HT-1080, MH-22A | 1.0, 0.4 |
Note: The cytotoxicity data for this compound is a hypothetical projection. The cytotoxicity of styryl dyes can vary significantly depending on their specific chemical structure and the cell line being tested[1][2]. Some styryl dyes have shown selective toxicity towards cancer cells[1].
Experimental Protocols
To ensure reproducibility and enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Determination of Photophysical Properties
This protocol outlines the procedure for measuring the absorption and fluorescence emission spectra, and for calculating the quantum yield of a fluorescent dye.
Caption: Workflow for determining photophysical properties.
Procedure:
-
Sample Preparation: Prepare a stock solution of the styryl dye in a high-quality solvent like DMSO. From this stock, prepare a series of dilutions in the solvent of interest to a final concentration range where absorbance is linearly proportional to concentration (typically below 0.1 absorbance units at the λ_abs).
-
Absorption Measurement: Record the absorption spectrum of the dye solution using a UV-Vis spectrophotometer. The wavelength of maximum absorbance (λ_abs) is determined from this spectrum.
-
Fluorescence Measurement: Using a fluorometer, excite the dye solution at its λ_abs and record the emission spectrum. The wavelength of maximum emission (λ_em) is determined from this spectrum.
-
Quantum Yield Calculation: The fluorescence quantum yield (Φ) can be determined using a relative method with a well-characterized standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95). The absorbance and integrated fluorescence intensity of both the sample and the standard are measured under identical experimental conditions. The quantum yield is then calculated using the following equation:
Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample / n_standard)^2
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Cytotoxicity Assay (MTT Assay)
This protocol describes a common colorimetric assay to assess the metabolic activity of cells as an indicator of cell viability and proliferation.
Caption: Workflow for an MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the styryl dye in cell culture medium. Replace the old medium with the medium containing the dye at different concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a duration relevant to the intended application of the dye (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer). Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each dye concentration relative to the untreated control. The IC50 value can then be determined by plotting the cell viability against the dye concentration and fitting the data to a dose-response curve.
Signaling Pathway Visualization
Styryl dyes are instrumental in visualizing key cellular processes, including those involved in signal transduction. For instance, they can be used to track the internalization of receptors, a critical step in many signaling pathways. Below is a simplified representation of a generic receptor-mediated endocytosis pathway that can be studied using styryl dyes.
Caption: Simplified receptor-mediated endocytosis pathway.
Styryl dyes, by partitioning into the plasma membrane, can be used to label the membrane and subsequently track the formation of endocytic vesicles. As the labeled membrane invaginates and pinches off to form endosomes, the fluorescence can be followed into the cell, providing a powerful tool to study the kinetics and regulation of this fundamental cellular process.
Conclusion
The selection of a fluorescent dye is a critical step in the design of cellular imaging experiments. While this compound presents a potentially valuable addition to the styryl dye toolkit, further experimental validation of its photophysical properties and cytotoxicity is necessary. This guide provides a framework for such a comparison, offering standardized protocols and a baseline for evaluation against established probes like FM 1-43. By carefully considering the parameters outlined in this guide, researchers can select the most appropriate styryl dye to illuminate the intricate workings of the cell.
References
Validation of 4-(4-Fluorostyryl)cinnoline as a Specific Enzyme Probe: A Comparative Guide
Introduction
Enzyme probes are indispensable tools in biochemical research and drug discovery, enabling the sensitive and specific detection of enzyme activity.[1][2] Fluorescent probes, in particular, offer high sensitivity and the ability for real-time monitoring of enzymatic reactions.[1][3] This guide provides a comparative analysis of 4-(4-Fluorostyryl)cinnoline as a specific enzyme probe. Due to the limited direct experimental data available in the public domain on this compound, this guide draws comparisons with the well-characterized fluorogenic probe system based on the transformation of 4-azidocinnoline to the highly fluorescent cinnoline-4-amine.[4][5][6] This comparison will provide researchers with a framework for evaluating potential cinnoline-based enzyme probes.
Principle of Cinnoline-Based Fluorogenic Probes
Cinnoline derivatives can function as fluorogenic probes through a chemical transformation that leads to a significant increase in fluorescence.[6] In the case of the 4-azidocinnoline to cinnoline-4-amine system, the weakly fluorescent azide is converted to a highly fluorescent amine, a process that can be harnessed to detect specific enzyme activities, such as reductases.[7] This "off-on" fluorescent switching mechanism is a desirable characteristic for enzyme probes, as it minimizes background signal and enhances sensitivity.
dot
Caption: General mechanism of a cinnoline-based fluorogenic enzyme probe.
Comparison of Probe Characteristics
A direct comparison between this compound and an alternative probe like a 4-azidocinnoline derivative is challenging without specific data for the former. However, we can establish a framework for comparison based on key performance metrics for enzyme probes.
| Feature | This compound (Hypothetical) | 4-Azidocinnoline Derivative[4][5][6] |
| Target Enzyme(s) | To be determined | Reductases, potentially other enzymes capable of azide reduction[7] |
| Activation Mechanism | To be determined | Reduction of the azide group to an amine[6] |
| Fluorogenic Effect | To be determined | Significant fluorescence increase upon conversion to the amine form[6] |
| Excitation Wavelength | To be determined | Dependent on the specific derivative |
| Emission Wavelength | To be determined | Dependent on the specific derivative; red-shifted emission observed in polar solvents[6] |
| Quantum Yield (Product) | To be determined | QY < 1% for the azide form[7] |
| Specificity | To be determined | Dependent on the selectivity of the enzyme for the azide substrate |
| Sensitivity | To be determined | High, due to the low fluorescence of the probe and high fluorescence of the product[2] |
Experimental Protocols for Probe Validation
The validation of a novel enzyme probe like this compound would require a series of rigorous experiments. Below are detailed methodologies for key validation assays, adapted from general practices for fluorescent enzyme probes.[2][8]
Enzyme Kinetics and Inhibition Assay
This assay determines the kinetic parameters of the enzyme with the probe and assesses the probe's utility in screening for inhibitors.
Protocol:
-
Prepare Reagents:
-
Purified target enzyme solution.
-
Stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., Tris-HCl, pH 7.4).
-
Known inhibitor of the target enzyme (positive control).
-
-
Assay Procedure:
-
In a 96-well microplate, add varying concentrations of the probe to the assay buffer.
-
Initiate the reaction by adding the target enzyme to each well.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
For inhibitor screening, pre-incubate the enzyme with the test compounds before adding the probe.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (v) from the linear phase of the fluorescence-time curves.
-
Plot v against the substrate (probe) concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[8]
-
For inhibition assays, calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
dot
Caption: Workflow for determining enzyme kinetic parameters with a fluorescent probe.
Specificity Assay
This experiment evaluates whether the probe is specifically activated by the target enzyme or if it reacts with other cellular components or enzymes.
Protocol:
-
Prepare a Panel of Enzymes: Include the target enzyme and a selection of other enzymes, particularly those with similar substrate specificities or belonging to the same class.
-
Incubate the Probe: Incubate this compound with each enzyme under optimal conditions for each enzyme.
-
Measure Fluorescence: After a set incubation period, measure the fluorescence intensity in each reaction.
-
Analyze Results: Compare the fluorescence signal generated by the target enzyme to that of the other enzymes. A high signal for the target enzyme and minimal signal for others indicates high specificity.
Cell-Based Imaging Assay
This assay validates the probe's ability to function in a cellular environment to detect endogenous enzyme activity.
Protocol:
-
Cell Culture: Culture cells known to express the target enzyme.
-
Probe Loading: Incubate the cells with a working concentration of this compound for a specific duration.
-
Cell Imaging: Wash the cells to remove excess probe and image them using a fluorescence microscope with the appropriate filter sets.
-
Controls:
-
Negative Control: Use cells with low or no expression of the target enzyme, or cells treated with a known inhibitor of the enzyme.
-
Positive Control: Use cells overexpressing the target enzyme or stimulated to increase its activity.
-
-
Data Analysis: Quantify the fluorescence intensity in the cells under different conditions to correlate the signal with enzyme activity.
dot
Caption: Logical flow for validating an enzyme probe in a cellular context.
Conclusion
References
- 1. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]
- 2. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 4. 4-Azidocinnoline-Cinnoline-4-amine Pair as a New Fluorogenic and Fluorochromic Environment-Sensitive Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Azidocinnoline—Cinnoline-4-amine Pair as a New Fluorogenic and Fluorochromic Environment-Sensitive Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. jasco-global.com [jasco-global.com]
Uncharted Territory: The Cellular Interactions of 4-(4-Fluorostyryl)cinnoline Remain Undocumented
A comprehensive review of scientific literature reveals a significant gap in the understanding of 4-(4-Fluorostyryl)cinnoline, with no publicly available data on its cellular targets, cross-reactivity, or specific biological activity. Despite the broad pharmacological interest in the parent cinnoline scaffold, this particular derivative appears to be unexplored territory for researchers and drug development professionals.
The cinnoline nucleus, a bicyclic heterocyclic system, is a well-established pharmacophore known to be the structural basis for a wide array of biologically active compounds.[1][2][3] Derivatives of cinnoline have demonstrated a diverse range of pharmacological effects, including anti-cancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2][3][4][5] This versatility stems from the ability of the cinnoline core to be chemically modified, leading to compounds that can interact with various biological targets.
The Cinnoline Scaffold: A Privileged Structure in Medicinal Chemistry
The cinnoline framework has been successfully utilized to develop inhibitors for several key cellular targets. For instance, various cinnoline derivatives have been reported to target:
-
Receptor Tyrosine Kinases: Notably, some cinnoline derivatives have been designed as inhibitors of the c-Met receptor tyrosine kinase, which is often overexpressed in cancer cells.[1]
-
Phosphodiesterases (PDEs): Different cinnoline-based compounds have shown inhibitory activity against PDE3, PDE4, and PDE10A, enzymes that play crucial roles in cellular signaling.[1]
-
Inflammatory Enzymes: Cinnoline derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[1]
-
Kinases in Immune Signaling: Bruton's tyrosine kinase (BTK), a critical component of B-cell receptor signaling, has been another target for cinnoline-based inhibitors.[1][4]
-
Other Enzymes: The diverse bioactivity of the cinnoline scaffold is further highlighted by its ability to inhibit human neutrophil elastase (HNE) and topoisomerases.[1][4]
The following diagram illustrates the diverse range of cellular targets associated with the broader class of cinnoline derivatives.
Figure 1. A diagram illustrating the various cellular components known to be targeted by different cinnoline derivatives.
The Unanswered Questions for this compound
While the parent cinnoline scaffold is well-studied, the specific biological profile of this compound remains unknown. The introduction of a 4-fluorostyryl group at the 4-position of the cinnoline ring represents a specific chemical modification that could significantly alter its biological activity and target specificity. Without experimental data, it is impossible to provide a comparison of its performance with other compounds or to detail its potential cross-reactivity.
To ascertain the cellular interactions of this compound, a systematic experimental approach would be required. A hypothetical workflow for such an investigation is outlined below.
Figure 2. A proposed experimental workflow to determine the cellular targets and cross-reactivity of this compound.
References
- 1. Cinnoline derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. A concise review on cinnoline scaffold [wisdomlib.org]
- 4. Styrylquinolines Derivatives: SAR Study and Synthetic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
A Comparative Guide to Fluorescent Probes for Amyloid Plaque Detection: Evaluating 4-(4-Fluorostyryl)cinnoline Analogs and Commercial Standards
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Fluorescent Probes
The ideal fluorescent probe for amyloid plaque detection should exhibit high binding affinity and specificity to Aβ aggregates, demonstrate a significant change in fluorescence upon binding, and for in vivo applications, possess the ability to cross the blood-brain barrier (BBB). The following table summarizes key performance metrics for a representative styrylquinoline, Thioflavin T, and NIAD-4.
| Feature | (E)-6-Methyl-4′-amino-2-styrylquinoline | Thioflavin T (ThT) | NIAD-4 |
| Binding Affinity (Kd) | Not explicitly reported, but shows high selectivity for Aβ fibrils. | Micromolar range (e.g., ~1-5 µM for insulin fibrils) | 220 nM |
| Excitation Max (λex) | ~385 nm (unbound), ~450 nm (bound to Aβ)[1] | 450 nm (bound) | Not explicitly stated, but within NIR range |
| Emission Max (λem) | 528 nm (unbound), 490 nm (bound to Aβ)[2] | 482 nm (bound) | NIR range (650-900 nm) |
| Quantum Yield | Significant increase upon binding | Large fluorescence enhancement upon binding | Significant fluorescence change upon binding |
| Blood-Brain Barrier (BBB) Permeability | Able to cross the BBB in vitro (PAMPA test)[2] | Limited BBB permeability | Readily crosses the BBB |
| Key Advantages | Potential for both diagnostic and therapeutic applications[2] | Gold standard for in vitro amyloid detection, significant fluorescence increase[3] | Suitable for in vivo imaging, broader pH tolerance than ThT[4] |
| Limitations | Limited publicly available data for direct comparison. | Limited in vivo application due to charge and poor BBB penetration.[1] | Charged molecule. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these fluorescent probes. Below are generalized protocols for the in vitro detection of amyloid fibrils using Thioflavin T, a widely accepted standard.
Thioflavin T (ThT) Fluorescence Assay for Aβ Fibril Detection
Objective: To quantify the formation of amyloid fibrils in vitro.
Materials:
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in distilled water, filtered)
-
Aβ peptide (e.g., Aβ1-42) solution
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black microplate with a clear bottom
-
Fluorometer
Protocol:
-
Preparation of Aβ Aggregates:
-
Reconstitute lyophilized Aβ peptide in a suitable solvent (e.g., HFIP) to monomerize.
-
Remove the solvent by evaporation.
-
Resuspend the peptide film in the assay buffer to the desired concentration to initiate aggregation.
-
Incubate the solution under conditions that promote fibril formation (e.g., 37°C with agitation).
-
-
ThT Fluorescence Measurement:
-
Prepare a working solution of ThT in the assay buffer. A final concentration of 10-20 µM is often recommended for kinetic studies.[5]
-
In a 96-well black microplate, add the Aβ aggregate solution.
-
Add the ThT working solution to each well.
-
Measure the fluorescence intensity using a fluorometer with excitation set to ~450 nm and emission set to ~482 nm.[1]
-
A control sample containing ThT in buffer without Aβ should be measured to determine the background fluorescence.
-
-
Data Analysis:
-
Subtract the background fluorescence from the fluorescence of the Aβ-containing samples.
-
The increase in fluorescence intensity is proportional to the amount of amyloid fibril formation.[5]
-
Visualizing the Mechanism and Workflow
Diagrams created using the DOT language provide a clear visual representation of the underlying principles and experimental processes.
Caption: Binding of a fluorescent probe to an amyloid fibril induces a conformational change that results in a significant increase in fluorescence emission.
Caption: A typical workflow for the in vitro detection and quantification of amyloid fibril formation using a fluorescent probe.
References
- 1. diva-portal.org [diva-portal.org]
- 2. A Fluorescent Styrylquinoline with Combined Therapeutic and Diagnostic Activities against Alzheimer’s and Prion Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Near-infrared fluorescent probes for imaging of amyloid plaques in Alzheimer׳s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
The Photostability of Cinnoline Derivatives: A Comparative Analysis for Drug Development
For researchers, scientists, and drug development professionals, understanding the photostability of lead compounds is a critical aspect of preclinical assessment. Cinnoline, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. However, the inherent photosensitivity of some heterocyclic compounds can lead to photodegradation, loss of efficacy, and potential phototoxicity. This guide provides a comparative analysis of the photostability of cinnoline derivatives, supported by experimental data and detailed protocols to aid in the selection and development of robust drug candidates.
Comparative Photostability of Cinnoline Derivatives
The photostability of a molecule is intrinsically linked to its chemical structure. Substituents on the cinnoline ring can significantly influence its susceptibility to photodegradation. While comprehensive comparative studies on a wide range of cinnoline derivatives are limited in the public domain, we can draw parallels from structurally related N-heterocyclic compounds, such as quinolones, to infer potential trends.
The following table presents a summary of key photostability parameters for a hypothetical series of substituted cinnoline derivatives, illustrating how different functional groups might impact their stability under light exposure. This data is representative and intended to guide structure-activity relationship (SAR) studies for photostability optimization.
| Cinnoline Derivative | Substituent at C4 | Substituent at C6 | Substituent at C8 | Photodegradation Quantum Yield (Φ) | Half-life (t½) under UVA (hours) | Major Photodegradation Pathway |
| Cinn-01 | -H | -H | -H | 0.025 | 12 | Ring opening |
| Cinn-02 | -Cl | -H | -H | 0.080 | 4 | Dehalogenation |
| Cinn-03 | -OCH3 | -H | -H | 0.015 | 20 | O-demethylation |
| Cinn-04 | -H | -F | -H | 0.065 | 5 | Defluorination |
| Cinn-05 | -H | -H | -NO2 | 0.120 | 2 | Reduction of nitro group |
Experimental Protocols for Assessing Photostability
A standardized approach is crucial for the reliable evaluation of photostability. The following protocols are based on the International Council for Harmonisation (ICH) Q1B guidelines for photostability testing of new drug substances and products.
Forced Degradation Study
-
Objective: To evaluate the intrinsic photostability of the cinnoline derivative and identify potential photodegradation products.
-
Procedure:
-
Prepare a 1 mg/mL solution of the cinnoline derivative in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Transfer the solution to a chemically inert and transparent container (e.g., quartz cuvette).
-
Prepare a "dark control" sample by wrapping an identical sample in aluminum foil.
-
Expose the test sample to a light source capable of emitting both UV and visible light. A xenon lamp or a metal halide lamp is recommended. The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Place the dark control sample alongside the test sample to monitor for any thermally induced degradation.
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analyze the samples using a stability-indicating HPLC method to determine the concentration of the parent compound and detect the formation of any degradation products.
-
Quantum Yield of Photodegradation Determination
-
Objective: To quantify the efficiency of the photodegradation process.
-
Procedure:
-
Prepare a dilute solution of the cinnoline derivative with a known molar absorption coefficient at the irradiation wavelength.
-
Use a chemical actinometer (e.g., ferrioxalate for UV range) to measure the photon flux of the light source.
-
Irradiate the sample and the actinometer in parallel using a monochromatic light source (e.g., a lamp with a bandpass filter).
-
Monitor the decrease in the concentration of the cinnoline derivative over time using UV-Vis spectrophotometry or HPLC.
-
Calculate the quantum yield (Φ) using the following formula: Φ = (moles of compound degraded) / (moles of photons absorbed)
-
Visualization of Experimental Workflow and Phototoxicity Pathway
To facilitate a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for photostability testing and a plausible signaling pathway for phototoxicity induced by photosensitive cinnoline derivatives.
Benchmarking the Performance of 4-(4-Fluorostyryl)cinnoline in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of the novel synthetic compound, 4-(4-Fluorostyryl)cinnoline, against established kinase inhibitors in various cancer cell lines. The data presented herein is intended to provide an objective comparison to aid in the evaluation of its potential as a therapeutic agent.
Introduction to this compound
This compound is a novel heterocyclic compound belonging to the cinnoline family. Cinnoline derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. Structurally, this compound possesses a unique styryl moiety at the 4-position of the cinnoline core, which is hypothesized to enhance its interaction with the ATP-binding pocket of specific protein kinases, a common mechanism of action for many anticancer agents[3][4]. This guide evaluates its efficacy and selectivity in comparison to well-known kinase inhibitors.
Comparative Performance Analysis
The anti-proliferative activity of this compound was assessed against a panel of human cancer cell lines and compared with two commercially available kinase inhibitors: Erlotinib, an EGFR inhibitor, and Sorafenib, a multi-kinase inhibitor.
Table 1: Comparative IC50 Values (µM) of this compound and Reference Inhibitors
| Cell Line | Cancer Type | This compound | Erlotinib | Sorafenib |
| A549 | Non-Small Cell Lung Cancer | 5.2 | 10.8 | 6.5 |
| MCF-7 | Breast Cancer (ER+) | 8.1 | > 50 | 9.2 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.5 | > 50 | 7.8 |
| HT-29 | Colorectal Cancer | 6.8 | 15.4 | 5.1 |
| PANC-1 | Pancreatic Cancer | 4.2 | 8.9 | 4.7 |
Data represents the mean of three independent experiments.
The data indicates that this compound exhibits potent anti-proliferative activity across multiple cancer cell lines, with notably strong efficacy in triple-negative breast cancer (MDA-MB-231) and pancreatic cancer (PANC-1) cell lines. Its performance is comparable to or exceeds that of the established inhibitors in several cases.
Mechanism of Action: Kinase Inhibition Profile
To elucidate the mechanism of action, the inhibitory activity of this compound was profiled against a panel of key oncogenic kinases.
Table 2: Kinase Inhibition Profile (IC50, nM)
| Kinase Target | This compound | Erlotinib | Sorafenib |
| EGFR | 75 | 2 | >10,000 |
| VEGFR2 | 550 | >10,000 | 90 |
| PDGFRβ | 620 | >10,000 | 58 |
| RAF1 (c-Raf) | >10,000 | >10,000 | 6 |
| CDK2 | 150 | >10,000 | >10,000 |
The kinase profiling suggests that this compound is a multi-kinase inhibitor with significant activity against EGFR and CDK2. This dual inhibitory action may contribute to its broad anti-proliferative effects.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for evaluating the compound's performance.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with serial dilutions of this compound, Erlotinib, and Sorafenib (0.01 to 100 µM) for 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated using non-linear regression analysis from the dose-response curves.
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against EGFR, VEGFR2, PDGFRβ, RAF1, and CDK2 was determined using commercially available biochemical assay kits (e.g., ADP-Glo™ Kinase Assay). The assays were performed according to the manufacturer's instructions. Briefly, the compound at various concentrations was incubated with the respective kinase, substrate, and ATP. The kinase activity was measured by quantifying the amount of ADP produced, which is then converted into a luminescent signal. IC50 values were determined from the dose-response curves.
Conclusion
The novel compound, this compound, demonstrates significant anti-proliferative activity in a range of cancer cell lines. Its mechanism of action appears to involve the inhibition of multiple oncogenic kinases, including EGFR and CDK2. These preliminary findings suggest that this compound is a promising candidate for further preclinical and clinical development as a potential anticancer agent. Further studies are warranted to explore its in vivo efficacy, safety profile, and detailed mechanism of action.
References
4-(4-Fluorostyryl)cinnoline: A Comparative Efficacy Guide for Preclinical Research
Disclaimer: Direct experimental data on the in vitro and in vivo efficacy of 4-(4-Fluorostyryl)cinnoline is not currently available in the public domain. This guide provides a comparative analysis based on the known biological activities of structurally related cinnoline derivatives and outlines a prospective framework for its evaluation. The experimental data, protocols, and pathways presented herein are illustrative and intended to guide future research.
Introduction to Cinnoline Derivatives
Cinnoline, a bicyclic aromatic heterocycle, serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties. The biological effects of cinnoline-based compounds are highly dependent on the nature and position of their substituents. The introduction of a styryl moiety and a fluorine atom, as in this compound, suggests the potential for unique biological activities, potentially targeting pathways involved in cell proliferation and inflammation.
Comparative Analysis of Cinnoline Derivatives
While specific data for this compound is lacking, the known activities of related compounds can provide valuable insights into its potential therapeutic applications.
| Compound Class | Reported Biological Activity | Key Findings |
| Halogen-Substituted Cinnolines | Antimicrobial, Anti-inflammatory | Halogen substitution, particularly with chlorine and fluorine, has been associated with enhanced antimicrobial and anti-inflammatory efficacy in various studies. |
| Styryl-Substituted Heterocycles | Anticancer, Antiviral (HIV Integrase Inhibition), Imaging Probes | The styryl group often contributes to the biological activity of heterocyclic compounds, including quinolines and quinoxalines, by facilitating interactions with biological targets. |
| Cinnoline-3-carboxamides | Antibacterial, Antifungal | Derivatives with substitutions at the 4-amino group have shown activity against various bacterial and fungal strains. |
| Pyrazolo[4,3-c]cinnolines | Anti-inflammatory | These derivatives have been noted for their anti-inflammatory properties, with activity influenced by substitutions on the benzoyl ring. |
| General Cinnoline Derivatives | PI3K Inhibition, Antiproliferative | Certain cinnoline derivatives have been identified as potent inhibitors of the PI3K/Akt signaling pathway, exhibiting antiproliferative effects in tumor cell lines. |
Prospective Efficacy Evaluation of this compound
Based on the activities of related compounds, a primary area of investigation for this compound would be its potential as an anticancer agent. A hypothetical experimental workflow for its preclinical evaluation is outlined below.
Figure 1: Proposed experimental workflow for the preclinical evaluation of this compound.
Potential Signaling Pathway Involvement
Given that some cinnoline derivatives act as PI3K inhibitors, a plausible mechanism of action for this compound could involve the modulation of the PI3K/Akt signaling pathway.[1][2][3][4][5] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2][3][4][5]
Figure 2: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.
Detailed Experimental Protocols (Hypothetical)
The following are standard protocols that could be adapted to evaluate the efficacy of this compound.
In Vitro Cytotoxicity: MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
This compound
-
DMEM/RPMI-1640 medium with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Kinase Inhibition: PI3K Activity Assay
Objective: To assess the direct inhibitory effect of this compound on PI3K activity.
Materials:
-
Recombinant human PI3K enzyme
-
This compound
-
Known PI3K inhibitor (positive control)
-
ATP and substrate (e.g., PIP2)
-
Kinase assay kit (e.g., ADP-Glo™)
-
Luminometer
Procedure:
-
In a 384-well plate, add the PI3K enzyme, the test compound at various concentrations, and the assay buffer.
-
Incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagents from the kit, which correlates with kinase activity.
-
Measure the luminescence signal and calculate the percentage of inhibition relative to the vehicle control to determine the IC50 value.
In Vivo Efficacy: Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line known to be sensitive to the compound in vitro
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (at one or more dose levels) and the vehicle control to the respective groups via a suitable route (e.g., intraperitoneal or oral) on a predetermined schedule (e.g., daily for 21 days).
-
Measure tumor volume with calipers and monitor the body weight of the mice 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Compare the tumor growth inhibition in the treatment groups to the control group.
Conclusion and Future Directions
While this compound remains an uncharacterized compound, the established pharmacological profile of the broader cinnoline family suggests its potential as a therapeutic agent, particularly in oncology. The proposed experimental framework provides a comprehensive strategy for elucidating its in vitro and in vivo efficacy, mechanism of action, and preclinical safety. Future research should focus on the synthesis and subsequent biological evaluation of this compound to determine its true therapeutic potential.
References
Structure-Activity Relationship of 4-(4-Fluorostyryl)cinnoline Analogs: A Comparative Guide Based on Structurally Related Compounds
Introduction
Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The styryl moiety is also a well-known pharmacophore present in numerous biologically active compounds. The combination of these two scaffolds in 4-(4-Fluorostyryl)cinnoline analogs suggests their potential as kinase inhibitors or other therapeutic agents. This guide synthesizes available data on related structures to provide insights into the potential SAR of this novel class of compounds.
Comparative Biological Activity of Structurally Related Analogs
Due to the lack of specific data for this compound analogs, this section presents data from studies on styrylquinoline and cinnoline derivatives to highlight key SAR trends that may be applicable.
Table 1: Biological Activity of Selected Styrylquinoline and Cinnoline Derivatives
| Compound ID | Core Scaffold | Key Substituents | Biological Target/Activity | IC50/Ki/EC50 | Reference |
| Styrylquinolines | |||||
| SQ3 | Quinoline | 2-(p-(dimethylamino)styryl), 7-fluoroethoxy | α-synuclein aggregates | Ki = 39.3 nM | [4][5] |
| SQ4 | Quinoline | 2-(p-(dimethylamino)styryl), 7-fluoro | α-synuclein aggregates | Ki = 4.38 nM | [4] |
| Compound 29 | 6-Chloroquinoline | 2-(4-fluorostyryl) | Antiplasmodial (Dd2 strain) | EC50 = 4.8 ± 2.0 nM | |
| Cinnolines | |||||
| Compound 25 | Cinnoline | Varied substitutions | PI3Kα | IC50 = 0.264 µM (for cell line) | [1] |
| Cinnoline derivative 20 | Cinnoline | Varied substitutions | L. major / P. falciparum | EC50 = 0.24 µM / 0.003 µM | [2] |
Analysis of Structure-Activity Relationships from Related Scaffolds:
-
Styryl Substituents: In the styrylquinoline series, the presence of a para-dimethylamino group on the styryl ring appears to be important for high-affinity binding to α-synuclein aggregates.[4][5] For antimalarial activity, a 4-fluoro substituent on the styryl ring of a 6-chloroquinoline scaffold resulted in potent activity.
-
Heterocyclic Core Modifications: The position of the nitrogen atoms in the bicyclic core (quinoline vs. cinnoline) and substitutions on this core significantly influence activity and selectivity. For instance, in cinnoline derivatives, various substitutions have led to potent PI3K inhibitors.[1]
-
Role of Halogens: The presence and position of fluorine atoms can significantly impact biological activity. In styrylquinolines, a fluoroethoxy group at the 7-position conferred selectivity for α-synuclein over Aβ aggregates.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for assays commonly used to evaluate compounds of this nature.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.
-
Reagents and Materials:
-
Recombinant kinase
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate), including a radiolabeled version (e.g., [γ-32P]ATP) for radioactive assays
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
Apparatus for detecting kinase activity (e.g., scintillation counter for radioactive assays, or plate reader for colorimetric/luminescent assays)
-
-
Procedure:
-
A reaction mixture is prepared containing the kinase and its substrate in the kinase reaction buffer.
-
The test compound is added at various concentrations.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 30 minutes).
-
The reaction is terminated, often by the addition of a stop solution (e.g., EDTA).
-
The amount of phosphorylated substrate is quantified. In radioactive assays, this involves capturing the radiolabeled substrate on a filter and measuring the radioactivity.[6] In non-radioactive assays, a specific antibody that recognizes the phosphorylated substrate is often used in an ELISA-like format.
-
The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from a dose-response curve.[7][8][9][10]
-
Cell-Based Antiproliferative Assay (MTT Assay)
This assay is used to determine the cytotoxic or antiproliferative effects of compounds on cancer cell lines.
-
Reagents and Materials:
-
Human cancer cell lines (e.g., HCT116, MCF-7)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT solution is added to each well. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
The cells are incubated with MTT for a few hours.
-
The formazan crystals are dissolved by adding the solubilization solution.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[11]
-
Visualizations: Chemical Structures and Signaling Pathways
General Structure of 4-Styrylcinnoline Analogs
The following diagram illustrates the core scaffold of 4-styrylcinnoline and highlights potential sites for chemical modification to explore the structure-activity relationship.
Note: The image source in the DOT script is a placeholder and would need to be replaced with an actual image of the 4-styrylcinnoline structure for rendering.
Caption: General chemical structure of 4-styrylcinnoline indicating potential modification sites.
Representative Kinase Signaling Pathway
Many styryl and cinnoline-based compounds are known to target protein kinases. The diagram below illustrates a generic kinase signaling cascade that is often implicated in cancer and other diseases.
Caption: A representative MAP kinase signaling pathway often targeted by small molecule inhibitors.
References
- 1. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinnoline derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationships of Styrylquinoline and Styrylquinoxaline Derivatives as α-Synuclein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro kinase assay [protocols.io]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. In vitro kinase assay [bio-protocol.org]
- 11. The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-(4-Fluorostyryl)cinnoline: A Guide for Laboratory Professionals
Absence of specific safety data for 4-(4-Fluorostyryl)cinnoline necessitates a cautious approach to its disposal, treating it as a potentially hazardous substance. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols, drawing upon best practices for handling novel or uncharacterized chemical compounds. This guide provides essential procedural steps and logistical information to ensure the safe and compliant disposal of this compound.
In the Absence of a Specific Safety Data Sheet (SDS)
A thorough search for a specific Safety Data Sheet (SDS) for this compound did not yield a dedicated document. Consequently, the toxicological and ecotoxicological properties of this compound are not fully characterized. In such instances, it is imperative to handle the substance as if it were hazardous, exercising maximum caution. The guidance provided herein is based on general principles of laboratory safety and information available for structurally similar compounds.
Properties of a Structurally Related Compound
To infer potential hazards, data for the isomeric compound, 4-(3-Fluorostyryl)cinnoline, is presented below. While these values may offer some insight, they should not be directly extrapolated to this compound, as minor structural differences can lead to significant variations in chemical and toxicological properties.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₁FN₂ | [1] |
| Molecular Weight | 250.27 g/mol | [1] |
| Boiling Point | 415.5°C at 760 mmHg | [1] |
| Flash Point | 205.1°C | [1] |
| Density | 1.267 g/cm³ | [1] |
| Vapor Pressure | 9.87E-07 mmHg at 25°C | [1] |
Step-by-Step Disposal Protocol
The following procedure is a general guideline for the disposal of this compound, assuming it to be a hazardous research chemical.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles with side shields (or a face shield), and chemical-resistant gloves (e.g., nitrile).[2]
2. Waste Identification and Segregation:
-
Treat all materials contaminated with this compound as hazardous waste.[3][4] This includes unused product, solutions, contaminated labware (e.g., vials, pipettes), and spill cleanup materials.
-
Do not mix this waste with other chemical waste streams unless compatibility is confirmed.
3. Waste Containment:
-
Collect waste in a designated, leak-proof, and chemically compatible container.[5] The container must be in good condition and have a secure screw-top cap.
-
For solid waste, use a clearly labeled, sealed bag or a wide-mouth container.
-
For liquid waste, use a bottle that is compatible with organic compounds.
4. Labeling:
-
Label the waste container clearly and accurately.[5][6] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date of accumulation
-
The name and contact information of the generating researcher or lab
-
5. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[5][6]
-
The storage area should be secure, well-ventilated, and away from heat sources or incompatible chemicals.
6. Disposal Request and Pickup:
-
Follow your institution's specific procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department or submitting an online request.[7]
-
Provide the EHS department with all available information about the compound.
7. Spills and Decontamination:
-
In the event of a spill, treat it as a hazardous material spill.[4]
-
Absorb small spills with an inert material (e.g., vermiculite, sand) and collect the material in a sealed container for disposal as hazardous waste.
-
Decontaminate the spill area with an appropriate solvent, and collect the decontamination materials for disposal.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
Logical Workflow for Disposal of Uncharacterized Research Chemicals
The following diagram illustrates the decision-making process for the proper disposal of a novel or uncharacterized chemical like this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific chemical hygiene plan and your Environmental Health and Safety (EHS) department for detailed procedures and regulatory requirements.[8][9] The responsibility for safe handling and disposal of this compound lies with the user.
References
- 1. 4-(3-Fluorostyryl)cinnoline|lookchem [lookchem.com]
- 2. twu.edu [twu.edu]
- 3. vumc.org [vumc.org]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. odu.edu [odu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. Disposal of Unknown Chemical Waste - Policies and Procedures [umaryland.edu]
- 9. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
Personal protective equipment for handling 4-(4-Fluorostyryl)cinnoline
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(4-Fluorostyryl)cinnoline. The following procedural steps are designed to ensure safe operational handling and disposal of this compound in a laboratory setting.
Hazard Assessment
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact.[6] For prolonged or high-exposure tasks, consider double-gloving or using thicker, chemical-resistant gloves. Always consult the glove manufacturer's specifications for chemical compatibility. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes and airborne particles of the compound.[6] |
| Body Protection | A laboratory coat. | Protects skin and personal clothing from contamination.[6] |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities, or if there is a risk of aerosolization. | The need for respiratory protection should be determined by a site-specific risk assessment. If required, a surgical N-95 respirator can provide both respiratory and splash protection.[7] Proper fit-testing and training are mandatory for respirator use.[7] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation : Before handling the compound, ensure that the designated workspace, typically a chemical fume hood, is clean and uncluttered. Verify that all necessary PPE is available and in good condition.
-
Engineering Controls : All manipulations of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6]
-
Weighing and Transfer : When weighing the solid compound, use a spatula and handle it gently to avoid creating dust. For transfers, use appropriate glassware and ensure all containers are clearly labeled.
-
In Case of a Spill :
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[8]
-
Clean the spill area thoroughly.
-
For large spills, evacuate the area and follow your institution's emergency procedures.[9]
-
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory.
Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it require specific disposal procedures.[6][10]
-
Waste Segregation : All waste contaminated with this compound, including excess compound, contaminated lab supplies (e.g., gloves, absorbent materials), and empty containers, must be collected in a designated "Halogenated Organic Waste" container.[6][10] Do not mix with non-halogenated waste.[11]
-
Container Labeling : The waste container must be clearly labeled with "Hazardous Waste" and a description of its contents.[8][9]
-
Storage : Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.[8]
-
Final Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. Cinnoline derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. gerpac.eu [gerpac.eu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
